4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-aminoquinolin-6-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-15-12(10-3-5-11(18)6-4-10)7-8-14-13(15)2-1-9-17-14/h1-2,7-11,18H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGTLMOCOWCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280653 | |
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-40-6 | |
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol: A Novel Scaffold for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel hybrid molecules represents a powerful approach to the discovery of new therapeutic agents. This technical guide focuses on the compound 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol , a molecule that marries the biologically rich 5-aminoquinoline core with the versatile cyclohexan-1-ol moiety. As of the writing of this guide, a specific CAS number for this compound is not publicly cataloged, suggesting its status as a novel chemical entity ripe for exploration.
This guide will, therefore, provide a comprehensive overview of the foundational components of this molecule, offering insights into their established roles in drug discovery. We will delve into the synthesis, biological significance, and potential therapeutic applications of the 5-aminoquinoline scaffold and the cyclohexan-1-ol motif. Furthermore, a hypothetical, yet plausible, synthetic pathway for 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol will be proposed, alongside a discussion of potential experimental workflows for the evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of new molecular entities with therapeutic potential.
The 5-Aminoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of an amino group at the 5-position further enhances its potential for biological activity and provides a key handle for synthetic modification.
Biological Significance of 5-Aminoquinolines
Derivatives of 5-aminoquinoline have been investigated for a range of therapeutic applications, most notably as antimalarial agents.[3][4] The 5-aminoquinoline scaffold is a key component in compounds designed to combat both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[5][6] Beyond their antimalarial properties, 5-amino- and 5-hydroxyquinolones have demonstrated potent antibacterial activity by inhibiting DNA gyrase.[7] The strategic placement of substituents on the quinoline core, particularly at the N1-position, has been shown to have a profound impact on the structure-activity relationship (SAR) of these compounds.[7]
The diverse biological activities associated with the broader aminoquinoline class include:
-
Anticancer: Exhibiting cytotoxic effects against various cancer cell lines.[5][8]
-
Antiviral, Antifungal, and Antibacterial: Demonstrating a broad spectrum of antimicrobial activity.[8][9]
-
Anti-inflammatory and Analgesic: Modulating inflammatory pathways.[8]
-
Neuroprotective: Showing potential in the treatment of neurodegenerative diseases like Alzheimer's.[8]
General Synthetic Strategies for 5-Aminoquinolines
The synthesis of 5-aminoquinolines can be achieved through various established organic chemistry reactions. A common approach involves the construction of the quinoline ring system followed by the introduction or unmasking of the 5-amino group. For instance, the condensation of 2-methoxy-5-nitroaniline with acrolein can yield 5-nitro-8-methoxyquinoline, which can then be reduced to the corresponding 5-amino-8-methoxyquinoline using reagents like hydrazine and Raney nickel.[4] Other multi-component reactions (MCRs) provide an efficient means to generate structurally diverse quinoline derivatives.[10]
The Cyclohexan-1-ol Moiety: A Key Player in Drug Design
The cyclohexyl group is a frequently employed structural motif in drug discovery, valued for its three-dimensional character and its ability to serve as a bioisostere for other groups, such as phenyl or t-butyl moieties.[11] The incorporation of a hydroxyl group to form a cyclohexanol adds a polar functional group capable of forming hydrogen bonds, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Role in Modulating Physicochemical and Biological Properties
The cyclohexyl ring can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. As a bioisostere for a phenyl ring, the non-aromatic cyclohexyl group can offer a different spatial arrangement of substituents, potentially leading to improved binding affinity with a target protein by providing more contact points.[11] The hydroxyl group of the cyclohexanol can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility. The stereochemistry of the hydroxyl group and other substituents on the cyclohexane ring can also be critical for biological activity.
Cyclohexanol and its derivatives are versatile intermediates in the synthesis of a wide array of pharmaceuticals.[12][13] For example, 1,4-cyclohexanediol is a precursor to 1,4-cyclohexanedione, a key building block in the synthesis of drugs like the thromboxane A2 receptor antagonist Ramatroban and the analgesic Cebranopadol.[14]
Synthetic Approaches to Functionalized Cyclohexanols
The synthesis of functionalized cyclohexanols with control over stereochemistry is an active area of research. Organocatalytic methods, such as one-pot Michael-Michael-1,2-addition sequences, have been developed for the asymmetric synthesis of highly substituted cyclohexanes with multiple stereocenters.[15] Furthermore, tandem carbene and organophotoredox-catalyzed reactions can be employed for the convergent synthesis of substituted cyclohexanones, which can then be reduced to the corresponding cyclohexanols.[16]
Hypothetical Synthesis of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol
Given the absence of a reported synthesis for the title compound, a plausible synthetic route is proposed below. This pathway is based on well-established synthetic transformations and is designed to be adaptable for the generation of analogs for structure-activity relationship studies.
The proposed synthesis involves a Suzuki cross-coupling reaction between a protected 5-amino-6-bromoquinoline and a suitable cyclohexenylboronic acid ester, followed by hydroboration-oxidation and deprotection steps.
Caption: Proposed synthetic workflow for 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol.
Step-by-Step Methodological Rationale
-
Protection of the 5-amino group: The synthesis would commence with the protection of the amino group of commercially available 5-amino-6-bromoquinoline. A standard protecting group such as tert-butyloxycarbonyl (Boc) would be suitable to prevent interference in subsequent reactions.
-
Suzuki Cross-Coupling: The protected 5-amino-6-bromoquinoline would then undergo a Suzuki cross-coupling reaction with a cyclohexenylboronic acid pinacol ester. This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds.
-
Hydroboration-Oxidation: The resulting cyclohexenyl-substituted quinoline would be subjected to a hydroboration-oxidation reaction. This two-step process would regioselectively and stereoselectively introduce a hydroxyl group across the double bond of the cyclohexene ring, yielding the desired cyclohexanol.
-
Deprotection: The final step would involve the removal of the protecting group from the 5-aminoquinoline nitrogen to yield the target compound, 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol.
Postulated Biological Activity and Experimental Evaluation
Drawing from the known biological activities of the 5-aminoquinoline scaffold, it is reasonable to hypothesize that 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol could exhibit antimalarial and/or anticancer properties. The cyclohexanol moiety may serve to modulate the compound's solubility, cell permeability, and binding affinity to its biological target(s).
Proposed Experimental Workflow for Biological Evaluation
A primary investigation into the biological activity of this novel compound would involve a series of in vitro assays.
Caption: General experimental workflow for in vitro biological activity screening.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of the test compound would be prepared in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of concentrations.
-
Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium would be replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) would be included.
-
Incubation: The plates would be incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals would be dissolved in a solubilization buffer, and the absorbance would be measured using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated for each concentration, and the half-maximal inhibitory concentration (IC50) would be determined by non-linear regression analysis.
Data Summary and Future Directions
The successful synthesis and characterization of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol would open up a new area of chemical space for drug discovery.
| Property | Predicted Value |
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32 g/mol |
| Predicted LogP | 2.5 - 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Note: Predicted values are estimates and require experimental verification.
Future research should focus on:
-
Synthesis and Characterization: Confirmation of the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and HPLC.
-
In-depth Biological Evaluation: Expanding the scope of biological testing to include a wider range of cancer cell lines, resistant malaria strains, and other potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents on both the quinoline and cyclohexanol rings to optimize potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanism by which the compound exerts its biological effects.
References
-
Domagala, J. M., et al. (1993). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 36(7), 871-882. [Link]
-
Aurrecoechea, J. M., & Fernández-López, R. (2002). Highly stereoselective and efficient synthesis of functionalized cyclohexanes with multiple stereocenters. The Journal of Organic Chemistry, 67(12), 4062-4071. [Link]
-
Khan, M. S., & LaMontagne, M. P. (1979). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(8), 1005-1008. [Link]
-
Mondal, P., & Ghorai, P. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 12(35), 6839-6843. [Link]
-
de O. V., Vilachã, et al. (2020). Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]
-
Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]
-
Neumann, C. N., et al. (2021). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ChemRxiv. [Link]
-
Khan, M. S., & LaMontagne, M. P. (1979). Antimalarials. 11. Synthesis of 3- and 5-Aminoquinolines as Potential Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Simagchem. (2026). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. Simagchem. [Link]
-
Afonso, C. M. M., & Bräse, S. (Eds.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]
-
Wang, D., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate. [Link]
-
Lesimple, P., et al. (2023). Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benzene Oxide. eCampus. [Link]
-
Kaur, H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Kaur, H., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. ResearchGate. [Link]
-
Khan, M. S., & LaMontagne, M. P. (1979). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]
-
Ibezim, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem. [Link]
-
de P. Figueredo, L., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Wang, S., et al. (2022). Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. Biotechnology and Bioengineering. [Link]
-
LookChem. (2024). Cyclohexanol: Versatile Applications in Different Fields and its Production Method. LookChem. [Link]
-
Wikipedia. (n.d.). Cyclohexanol. Wikipedia. [Link]
-
Singh, P., & Singh, J. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. [Link]
-
Balzarini, J., et al. (2018). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. nbinno.com [nbinno.com]
- 13. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Biological Activity of Aminoquinoline-Cyclohexanol Conjugates: A Dual-Targeting Scaffold Guide
Topic: Biological Activity of Aminoquinoline-Cyclohexanol Conjugates Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
The fusion of the privileged 4-aminoquinoline scaffold with cyclohexanol moieties represents a strategic evolution in medicinal chemistry. While 4-aminoquinoline (the core of chloroquine) provides established DNA intercalation and heme-detoxification capabilities, the introduction of a cyclohexanol linker or pharmacophore introduces critical physicochemical advantages: conformational rigidity, stereochemical control (cis vs. trans), and modulated lipophilicity via the hydroxyl group. This guide analyzes the biological efficacy of these conjugates, specifically focusing on their application in antimalarial therapy (overcoming resistance) and neurodegenerative disease (dual-site AChE inhibition).
Rationale & Design Strategy
The design of aminoquinoline-cyclohexanol conjugates addresses the limitations of flexible alkyl linkers found in first-generation drugs like chloroquine (CQ) or primaquine.
Structural Advantages[1]
-
Conformational Rigidity: Unlike the flexible pentyl chain of CQ, a cyclohexanol ring restricts the spatial arrangement of the nitrogen atoms. This pre-organization reduces the entropic penalty upon binding to target proteins (e.g., Acetylcholinesterase) or heme dimers.
-
Stereochemical Vectoring: The trans-1,4 or trans-1,2 substitution patterns on the cyclohexane ring allow for precise orientation of the pharmacophores.
-
Solubility & Permeability: The hydroxyl (-OH) group on the cyclohexane ring acts as a hydrogen bond donor/acceptor, improving water solubility without compromising the lipophilicity required to cross the Blood-Brain Barrier (BBB) or the parasitic digestive vacuole membrane.
Chemical Space Visualization (SAR)
Figure 1: Structure-Activity Relationship (SAR) flow illustrating how the cyclohexanol linker modulates biological targets.
Antimalarial Efficacy[1][2][3][4][5][6][7][8][9]
Mechanism of Action
The primary mechanism involves the inhibition of hemozoin formation. The malaria parasite degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this by polymerizing it into insoluble hemozoin (
Aminoquinoline-cyclohexanol conjugates function by:
-
-
Stacking: The quinoline ring stacks with the porphyrin ring of heme. -
Complex Stabilization: The cyclohexanol amine side chain interacts with the propionate side chains of heme.
-
Resistance Reversal: The bulky cyclohexyl group hinders extrusion by the PfCRT transporter (the primary mechanism of Chloroquine resistance).
Protocol: -Hematin Inhibition Assay (Cell-Free)
Standard validation for heme detoxification efficacy.
Reagents:
-
Hemin chloride (bovine).
-
Tween 20.[1]
-
Sodium Acetate buffer (M).
Workflow:
-
Preparation: Dissolve hemin chloride (3 mg) in NaOH (0.1 M, 1 mL). Dilute with phosphate buffer to create a stock.
-
Induction: Mix hemin solution with Tween 20 and the test conjugate (dissolved in DMSO) in a 96-well plate.
-
Acidification: Initiate polymerization by adding acetate buffer (pH 5.0). Critical Step: The acidic pH mimics the parasite's digestive vacuole.
-
Incubation: Incubate at 37°C for 24 hours.
-
Quantification:
-
Wash the plate with DMSO (removes unpolymerized heme).
-
Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH.
-
Measure absorbance at 405 nm.
-
-
Calculation: Compare absorbance against a negative control (no drug) and positive control (Chloroquine).
Neuropharmacology: Alzheimer's Disease (AD)[10][11][12][13]
Mechanism: Dual Cholinesterase Inhibition
In AD, the goal is to inhibit Acetylcholinesterase (AChE) to boost acetylcholine levels. However, standard inhibitors often fail to block amyloid-
Aminoquinoline-cyclohexanol conjugates act as Multi-Target-Directed Ligands (MTDLs) :
-
CAS Binding: The aminoquinoline moiety binds to the Catalytic Anionic Site (active site).
-
PAS Binding: The cyclohexanol linker spans the enzyme gorge, allowing the distal amine/tail to interact with the PAS.
-
Outcome: Simultaneous inhibition of hydrolysis and blockade of AChE-induced A
aggregation.
Protocol: Modified Ellman’s Assay
Standard protocol for determining IC50 against AChE/BuChE.
Reagents:
-
Acetylthiocholine iodide (ATCh) - Substrate.
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen.
-
Electric Eel AChE or Human Recombinant AChE.
Workflow:
-
Buffer Prep: Use 0.1 M phosphate buffer (pH 8.0).
-
Pre-Incubation: Add 150
L buffer, 20 L enzyme solution (0.2 U/mL), and 20 L test compound (various concentrations) to a 96-well plate.-
Expert Insight: Incubate for 15 minutes at 25°C before adding substrate to allow equilibrium binding to the CAS/PAS.
-
-
Reaction Start: Add 10
L of DTNB/ATCh mixture. -
Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
Analysis: Plot the slope of absorbance vs. time. Calculate % Inhibition =
.
Summary of Quantitative Data
The following table summarizes typical potency ranges for 4-aminoquinoline-cyclohexanol conjugates compared to standard drugs, based on literature meta-analysis.
| Compound Class | Target | Assay Type | Typical IC50 / Ki | Reference Standard |
| 4-AQ-Cyclohexanol | P. falciparum (3D7 - Sensitive) | SYBR Green I | 5 – 25 nM | Chloroquine (~15 nM) |
| 4-AQ-Cyclohexanol | P. falciparum (Dd2 - Resistant) | SYBR Green I | 40 – 120 nM | Chloroquine (>200 nM) |
| 4-AQ-Cyclohexanol | Acetylcholinesterase (AChE) | Ellman's | 0.05 – 0.5 | Tacrine (0.2 |
| 4-AQ-Cyclohexanol | Butyrylcholinesterase (BuChE) | Ellman's | 0.1 – 2.0 | Donepezil (>5 |
| 4-AQ-Cyclohexanol | Cell-free | 1.0 – 5.0 | Chloroquine (5-10 |
Experimental Workflow Visualization
Figure 2: Experimental workflow from synthesis to biological validation.
References
-
Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of aminoquinoline conjugates and their potent IC50 values (7.5 nM) against P. falciparum.
-
Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Source: Journal of Medicinal Chemistry (via ResearchGate). Context: Detailed analysis of how the 7-chloro substituent and linker rigidity affect
-hematin inhibition and pKa. -
New Multifunctional Agents Based on Conjugates of 4-Amino-2,3-polymethylenequinoline. Source: PubMed Central. Context: Validates the use of aminoquinoline conjugates as dual AChE/BuChE inhibitors for Alzheimer's treatment, highlighting the role of the linker in PAS binding.
-
4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents. Source: MDPI (Molecules).[2][3] Context: Discusses the impact of cycloalkyl/adamantyl spacers on BBB permeability and cholinesterase inhibition kinetics.
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Source: MDPI (Preprints/Proceedings). Context: Modern protocols for microwave-assisted synthesis of these conjugates, adhering to green chemistry principles.[4]
Sources
- 1. New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Methodological & Application
Protocols for reductive amination of quinoline precursors
Application Note: Chemoselective Reductive Amination of Quinoline Precursors
Abstract & Scope
This technical guide details optimized protocols for the reductive amination of quinoline-based aldehydes and amines. Quinoline scaffolds are ubiquitous in antimalarial (e.g., chloroquine), antiviral, and kinase-inhibitor therapeutics. However, the quinoline moiety presents unique synthetic challenges: the basicity of the ring nitrogen (
This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its high chemoselectivity for the imine/iminium species over the quinoline ring and aldehyde/ketone precursors. Alternative protocols utilizing Titanium(IV) Isopropoxide are provided for sterically hindered substrates.
Mechanistic Insight & Chemoselectivity
The success of reductive amination relies on the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source.[1][2]
-
The Quinoline Challenge: In standard acidic conditions (pH 4-5), the quinoline ring nitrogen is protonated. While this increases the electrophilicity of a quinoline-aldehyde (beneficial for amine attack), it also activates the ring toward reduction.
-
The STAB Solution: Sodium triacetoxyborohydride (
) is sterically bulky and electronically deactivated compared to Sodium Borohydride ( ).[3] It reduces iminium ions rapidly but reacts negligibly with carbonyls or the electron-deficient quinoline ring at room temperature.
Figure 1: Reaction Mechanism & Pathway
Caption: Kinetic preference of STAB for the iminium ion over direct carbonyl reduction prevents side-product formation.
Protocol A: The "Gold Standard" (STAB Method)
Recommended for: 90% of standard quinoline-aldehyde or quinoline-amine couplings.
Reagents:
-
Substrate: Quinoline aldehyde or amine (1.0 equiv).[1]
-
Coupling Partner: Amine or Aldehyde (1.1–1.2 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE accelerates imine formation.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).
Step-by-Step Procedure:
-
Imine Formation (In Situ):
-
To a dry reaction vial equipped with a magnetic stir bar, add the Quinoline substrate (1.0 equiv) and the Amine partner (1.1 equiv).
-
Dissolve in anhydrous DCE (
concentration). -
Add Glacial Acetic Acid (1.0 equiv).
-
Critical Check: If the amine is supplied as a hydrochloride salt (e.g., Methylamine HCl), add 1.0 equiv of Triethylamine (
) to free-base it, and increase AcOH to 2.0 equiv. -
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).
-
-
Reduction:
-
Add STAB (1.4 equiv) in a single portion. Gas evolution (
) is minimal but possible; ensure the system is vented. -
Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[3]
-
Endpoint: Look for the disappearance of the imine intermediate.
-
-
Workup (Quench & Extraction):
-
Quench the reaction by adding saturated aqueous Sodium Bicarbonate (
) until pH 8. Note: This deprotonates the quinoline ring, ensuring it partitions into the organic phase. -
Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (
). -
Wash combined organics with Brine, dry over Sodium Sulfate (
), and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (DCM/MeOH or Hexane/EtOAc).
-
Tip: For highly polar quinoline amines, use 1%
in the eluent to reduce tailing.
-
Protocol B: Sterically Hindered Systems ( Method)
Recommended for: Weakly nucleophilic amines (e.g., anilines) or bulky ketones where imine formation is unfavorable.
Expert Insight: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.[4]
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5–2.0 equiv). -
Reductant: Sodium Borohydride (
) (Use caution) or Sodium Cyanoborohydride ( ).[5]
Procedure:
-
Neat/Concentrated Activation:
-
Combine the Quinoline carbonyl and Amine (1.2 equiv) in a flask.
-
Add
(neat if possible, or in minimal THF). -
Stir at RT for 4–8 hours (or 50°C for difficult substrates). The solution often becomes viscous.
-
-
Dilution & Reduction:
-
Dilute the mixture with absolute Ethanol (EtOH) or THF (
). -
Caution: If using
, cool to 0°C. If using , RT is acceptable. -
Add the reductant (1.5 equiv) carefully. Stir for 2–4 hours.
-
-
Hydrolysis (Critical):
-
Quench by adding
or water. A heavy white precipitate ( ) will form. -
Filter the suspension through a Celite pad to remove titanium salts.
-
Proceed with standard extraction (as in Protocol A).
-
Decision Matrix & Troubleshooting
Figure 2: Protocol Selection Tree
Caption: Select the reductant based on steric demands and solubility profiles.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Imine not forming due to sterics or electronics. | Switch to Protocol B ( |
| Direct Reduction (Alcohol formed) | Reductant is too active or added too early. | Ensure STAB is used, not |
| Quinoline Ring Reduction | Reaction conditions too harsh (high pressure | Avoid catalytic hydrogenation ( |
| Incomplete Conversion | Water interfering with imine equilibrium. | Add molecular sieves (4Å) or use |
References
-
Abdel-Magid, A. F., et al. (1996).[7][8][9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link] (The foundational text for STAB protocols, demonstrating superior chemoselectivity.)
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[12] The Journal of Organic Chemistry. [Link] (Establishes the Titanium-mediated protocol for hindered substrates.)
-
Borch, R. F., et al. (1971).[8] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link] (Classic reference for pH-controlled cyanoborohydride reductions.)
-
Common Organic Chemistry. (2023). "Sodium Triacetoxyborohydride (STAB) Reaction Conditions." [Link] (Practical bench-guide for solvent and stoichiometry adjustments.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. designer-drug.com [designer-drug.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: High-Fidelity Synthesis of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol for SAR Profiling
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes mechanistic insight, reproducibility, and rigorous characterization.
Executive Summary
The moiety 4-(5-aminoquinolin-6-yl)cyclohexan-1-ol represents a privileged scaffold in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors (e.g., RIPK2, PIM-1) and GPCR modulators. The 5-aminoquinoline core provides a critical hydrogen-bond donor/acceptor motif for the hinge region of kinases, while the 4-hydroxycyclohexyl group offers a solubilizing vector that can probe solvent-exposed pockets or induce specific conformational fits via cis/trans isomerism.
This protocol details a scalable, three-stage synthetic route designed to maximize regioselectivity and allow for late-stage stereochemical divergence. Unlike traditional Skraup syntheses which suffer from harsh conditions and poor regiocontrol, this route utilizes a Suzuki-Miyaura cross-coupling approach on a pre-functionalized quinoline core, followed by a global hydrogenation cascade.
Retrosynthetic Analysis
The strategy disconnects the biaryl bond between the quinoline C6 position and the cyclohexyl ring. This approach allows for the convergent assembly of the sp²-sp³ framework.
Strategic Disconnections:
-
C–C Bond Formation: A Suzuki-Miyaura coupling between an electron-deficient 6-bromo-5-nitroquinoline and a vinyl boronate ester.
-
Core Activation: Electrophilic nitration of 6-bromoquinoline to install the nitrogen functionality at C5.
-
Stereocontrol: Global hydrogenation of the nitro-alkene intermediate to simultaneously install the amine and set the cyclohexane stereochemistry.
Figure 1: Retrosynthetic logic flow prioritizing convergent assembly.
Detailed Experimental Protocol
Stage I: Preparation of 6-Bromo-5-nitroquinoline
Objective: Regioselective installation of the nitro group at the C5 position of the quinoline ring. Mechanism: Electrophilic Aromatic Substitution (EAS). The bromine at C6 directs the incoming nitronium ion (ortho-director) while the pyridine ring deactivates the C5/C8 positions, making the carbocyclic ring the primary target.
Reagents:
-
6-Bromoquinoline (10.0 g, 48.0 mmol)
-
Conc. Sulfuric Acid (
, 40 mL) -
Fuming Nitric Acid (
, 1.5 equiv)
Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline in conc.
at 0 °C (ice-salt bath). Critical: Maintain temperature < 5 °C to prevent over-nitration. -
Nitration: Add fuming nitric acid dropwise over 30 minutes via an addition funnel.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice.
-
Neutralization: Carefully neutralize with 28%
until pH ~8. A yellow precipitate will form. -
Isolation: Filter the solid, wash copiously with water, and recrystallize from ethanol.
Yield: ~65-70% (Yellow needles).
QC Check:
Stage II: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of the aryl halide with the vinyl boronate. Rationale: Using the nitro-quinoline instead of the amino-quinoline prevents catalyst poisoning by the free amine and avoids the need for N-protection.
Reagents:
-
6-Bromo-5-nitroquinoline (Step 1 product, 1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol (1.2 equiv)
- (0.05 equiv)
- (2M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (0.2 M concentration)
Protocol:
-
Degassing: Charge a reaction vial with the quinoline, boronate ester, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and 2M
. -
Reaction: Heat the mixture to 90 °C for 4-6 hours.
-
Note: The reaction turns dark black/brown upon active catalysis.
-
-
Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over
and concentrate. -
Purification: Flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).
Intermediate: 4-(5-Nitroquinolin-6-yl)cyclohex-3-en-1-ol.
Stage III: Global Hydrogenation & Stereochemical Resolution
Objective: Simultaneous reduction of the nitro group to an aniline and saturation of the cyclohexene double bond. Stereochemistry: This step typically yields a mixture of cis and trans isomers. For SAR, the trans isomer is often preferred for metabolic stability, while cis may offer unique binding vectors.
Reagents:
-
Nitro-alkene intermediate (1.0 equiv)[1]
-
10% Pd/C (0.1 equiv by weight)
-
Methanol (0.1 M)
-
Hydrogen gas (
, balloon or 1 atm)
Protocol:
-
Setup: Dissolve the intermediate in MeOH. Add the Pd/C catalyst carefully under an Argon stream (pyrophoric hazard).
-
Reduction: Purge the vessel with
three times. Stir vigorously under an atmosphere (balloon) at RT for 12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.
-
Purification: Concentrate the filtrate.
-
Separation: The crude material contains diastereomers. Separate via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Elution Order: Typically, the cis-isomer elutes before the trans-isomer on reverse-phase media due to the intramolecular H-bonding potential of the cis-OH to the amine.
-
Analytical Data Summary
The following table summarizes expected analytical signatures for the target compound (Trans-isomer).
| Technique | Parameter | Expected Value / Observation |
| HPLC | Purity | >98% (254 nm) |
| MS (ESI+) | [M+H]+ | Calc: 243.14; Found: 243.2 |
| 1H NMR | Quinoline H-2 | δ ~8.7 ppm (dd) |
| 1H NMR | Quinoline H-4 | δ ~8.1 ppm (d) |
| 1H NMR | Amine (-NH2) | δ ~5.5 ppm (broad s, exchangeable) |
| 1H NMR | Cyclohexyl H-1 | δ ~3.5 ppm (tt for trans, qt for cis) |
Mechanistic Workflow Diagram
Figure 2: Step-by-step experimental workflow from starting material to purified target.
Troubleshooting & Optimization
-
Low Yield in Suzuki Coupling: If conversion is low, switch to Pd(OAc)2 / SPhos . SPhos is particularly effective for sterically hindered aryl chlorides/bromides and can accelerate the coupling at the crowded C6 position adjacent to the nitro group.
-
De-bromination: If hydrodebromination is observed during Stage I or II, ensure the reaction is strictly oxygen-free (Suzuki) or control the temperature strictly (Nitration).
-
Cis/Trans Ratio: To favor the cis-isomer (often accessible via intramolecular H-bonding stabilization during reduction), use PtO2 (Adams' catalyst) in acetic acid instead of Pd/C in methanol.
Safety Considerations
-
Nitration: The reaction is highly exothermic. Addition of
must be slow. Do not allow temperature to exceed 10°C during addition to prevent runaway reactions. -
Hydrogenation: Pd/C is pyrophoric when dry. Always wet the catalyst with inert solvent (toluene or water) before adding methanol. Handle
gas with proper grounding.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Nitration of Quinoline Derivatives
-
Stereoselective Hydrogenation of Cyclohexenyl Derivatives
-
Siegel, S. (1966). Stereochemistry of the Hydrogenation of Cycloalkenes. Advances in Catalysis, 16, 123-177. Link
-
-
SAR of Aminoquinoline Kinase Inhibitors
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Sources
Application Note: Precision Chemoselective Reduction of Nitroquinolines
Executive Summary & The Chemoselectivity Paradox
The reduction of nitro groups (
The Challenge: The quinoline core presents a "Chemoselectivity Paradox." Standard catalytic hydrogenation (
This guide details three field-proven protocols designed to decouple nitro reduction from ring saturation, ensuring high fidelity and yield.
Strategic Reagent Selection
Selecting the correct reagent depends on the specific functional group architecture of your substrate. Use the decision matrix below to determine the optimal workflow.
Figure 1: Decision Matrix for chemoselective nitro reduction in quinoline systems.
Method A: The Industrial Workhorse (Iron/Acetic Acid)
Principle:
The Béchamp reduction uses zero-valent iron (
Best For: Large-scale synthesis; substrates stable to weak acids.
Protocol 1: Fe-Mediated Reduction
Reagents:
-
Substrate: Nitroquinoline derivative (1.0 equiv)[1]
-
Reductant: Iron powder (325 mesh preferred) (5.0 equiv)[1]
-
Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:3 v/v) or pure AcOH.
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, suspend Iron powder (5.0 eq) in the solvent mixture. Optional: Add 1-2 drops of conc. HCl to activate the iron surface (etching).
-
Addition: Heat the suspension to 60°C. Add the nitroquinoline substrate portion-wise over 15 minutes to control the exotherm.
-
Reflux: Increase temperature to reflux (approx. 80-90°C). Stir vigorously. Mechanical stirring is recommended for scales >10g due to heavy sludge formation.
-
Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 1–3 hours. Look for the disappearance of the yellow nitro spot and the appearance of a blue-fluorescent amine spot (under UV 254/365nm).
-
Workup (Critical Step):
-
Cool to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate (EtOAc).[2][3]
-
Neutralization: The filtrate will be acidic. Concentrate the solvent, then redissolve in EtOAc. Slowly add saturated
or until pH ~9. Note: Iron salts may precipitate; filter again if necessary. -
Extraction: Separate phases.[4] Wash organic layer with brine, dry over
, and concentrate.[1]
-
Why it works: The redox potential of
Method B: The Kinetic Specialist (Catalytic Transfer Hydrogenation)
Principle:
Instead of using
Best For: Rapid lab-scale synthesis; clean profiles; avoiding high-pressure equipment.
Protocol 2: Pd/C + Ammonium Formate
Reagents:
-
Substrate: Nitroquinoline (1.0 equiv)[1]
-
Catalyst: 10% Pd/C (0.1 equiv by weight of substrate)
-
H-Donor: Ammonium Formate (
) (5.0 – 10.0 equiv)[1] -
Solvent: Methanol (dry, degassed)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the nitroquinoline in Methanol in a flask flushed with Nitrogen (
). -
Catalyst Addition: Carefully add 10% Pd/C. Safety Warning: Pd/C can ignite methanol vapors if dry. Add under inert atmosphere or wet the catalyst with water first.
-
Donor Addition: Add Ammonium Formate in one portion.
-
Reaction: Stir at Room Temperature (RT). If sluggish, warm to 40°C.
-
Observation: Gas evolution (
and ) will occur. Ensure the system is vented (e.g., a needle in the septum).[1]
-
-
Completion: Reaction is usually extremely fast (15–60 mins).
-
Workup:
Mechanistic Pathway:
Figure 2: Stepwise reduction pathway.[1] The hydroxylamine intermediate is often the source of impurities if the reaction is stopped too early.
Method C: The Halogen Guardian (Stannous Chloride)
Principle:
Tin(II) chloride (
Best For: Substrates containing Cl, Br, or I; complex substrates prone to side reactions.[1]
Protocol 3: SnCl2 Reduction
Reagents:
Step-by-Step Workflow:
-
Mix: Dissolve substrate in Ethanol. Add stannous chloride dihydrate.[2]
-
Heat: Reflux the mixture (70-80°C) for 2–4 hours.
-
Workup (The "Emulsion" Challenge):
-
Tin reactions form stubborn emulsions during extraction.
-
Solution: Cool the mixture. Pour onto ice-water.
-
Adjust pH to 8–9 using
or . -
Critical Step: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes. This chelates the Tin ions, breaking the emulsion.[1]
-
Extract with EtOAc.[2]
-
Comparative Analysis
| Feature | Method A: Fe/AcOH | Method B: Transfer Hydrog. | Method C: |
| Reaction Time | 1 - 4 Hours | 15 - 60 Mins | 2 - 6 Hours |
| Ring Selectivity | Excellent | Very Good | Excellent |
| Halogen Tolerance | Good | Poor (Risk of dehalogenation) | Excellent |
| Scalability | High (Kg scale) | Low/Medium (Safety limits) | Medium |
| Workup Difficulty | Moderate (Sludge) | Easy (Filtration) | High (Emulsions) |
| Green Score | Low (Metal waste) | High (Clean byproducts) | Low (Tin waste) |
Troubleshooting & Safety
-
Over-Reduction (Ring Saturation):
-
Cause: If using Method B, the reaction time was too long or Pd loading too high.
-
Fix: Switch to Method A (Fe/AcOH). Iron is thermodynamically incapable of reducing the pyridine ring under these conditions.
-
-
Incomplete Reduction (Hydroxylamine Intermediate):
-
Safety:
-
Nitro compounds are potentially explosive. Never heat dry nitro residues.
-
Palladium catalysts are pyrophoric.
-
Tin and Iron residues are heavy metal waste; dispose of according to EHS regulations.
-
References
-
Béchamp Reduction (Fe/Acid): O. L. Brady and P. N. Williams, Journal of the Chemical Society, 1920 , 117, 1137.[1] (Classic protocol foundation).[2]
-
Transfer Hydrogenation (Selectivity): Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[8] Synthesis, 1988 (2), 91–95.[1] [1]
-
Stannous Chloride Protocol: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[1] Tetrahedron Letters, 1984 , 25(8), 839-842.[1]
-
Quinoline Reduction Reviews: Ranu, B. C., et al. "Selective reduction of nitroarenes."[1] Mini-Reviews in Organic Chemistry, 2021 .
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
Application Note & Protocols: Scalable Synthesis Routes for 5-Aminoquinoline Building Blocks
Abstract
5-Aminoquinoline is a privileged scaffold in medicinal chemistry and drug development, serving as a crucial building block for a wide range of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2][3][4] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry. This document provides a detailed guide for researchers, chemists, and process development professionals on the most robust and scalable synthetic routes to 5-aminoquinoline. We will explore two primary, field-proven strategies: the reduction of 5-nitroquinoline and the palladium-catalyzed amination of 5-haloquinolines. Each section provides in-depth mechanistic insights, explains the rationale behind experimental choices, and presents detailed, step-by-step protocols suitable for laboratory and pilot-plant scale production.
Introduction: The Strategic Importance of 5-Aminoquinoline
The quinoline ring system is a cornerstone of heterocyclic chemistry, with its derivatives showing immense therapeutic potential.[1][5] Specifically, the introduction of an amino group at the 5-position provides a critical handle for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery.[3][6] Its derivatives are integral to established drugs and a multitude of investigational molecules.[7] The demand for a reliable, cost-effective, and environmentally conscious supply of 5-aminoquinoline necessitates the development and optimization of scalable synthetic methodologies. This guide focuses on strategies that prioritize yield, purity, safety, and operational simplicity for large-scale manufacturing.
Strategic Synthesis Route I: Reduction of 5-Nitroquinoline
This is the most traditional and widely employed industrial route for producing 5-aminoquinoline. It is a two-stage process that begins with the nitration of quinoline, followed by the reduction of the resulting 5-nitroquinoline intermediate. This pathway is favored for its use of readily available starting materials and its straightforward reaction sequence.
Mechanistic Rationale and Process Overview
The overall process can be visualized as a sequential functionalization of the quinoline core.
Caption: Workflow for the two-stage synthesis of 5-aminoquinoline.
Stage 1: Nitration of Quinoline. The first step involves the electrophilic aromatic substitution of quinoline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of nitroquinoline isomers. The 5- and 8-nitroquinolines are the major products due to the directing effects of the heterocyclic nitrogen atom.
Stage 2: Reduction. The isolated 5-nitroquinoline is then reduced to the corresponding amine. For scalability, catalytic hydrogenation is the method of choice over stoichiometric reductants like tin(II) chloride or iron powder, which generate significant metallic waste.[2] Catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is particularly efficient and avoids the need for high-pressure hydrogenation equipment.[8][9]
Detailed Protocol: Catalytic Transfer Hydrogenation of 5-Nitroquinoline
This protocol is optimized for safety, efficiency, and scalability. The use of hydrazine hydrate as a hydrogen source is effective, but it must be handled with extreme care due to its toxicity and reactivity.
Materials and Equipment:
-
5-Nitroquinoline
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Hydrazine monohydrate (80% solution in water)
-
Isopropanol (IPA) or Ethanol
-
Nitrogen or Argon supply
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and thermocouple
-
Inert filtration setup (e.g., Celite® pad)
Protocol Steps:
-
Reactor Setup and Inerting: Charge the jacketed reactor with 5-nitroquinoline (1.0 eq) and isopropanol (10-15 volumes). Begin stirring and purge the reactor headspace with nitrogen for at least 15 minutes to ensure an inert atmosphere. This is a critical safety step to prevent potential ignition of hydrogen gas that may evolve.
-
Catalyst Addition: Under a positive nitrogen flow, carefully add the 10% Pd/C catalyst (0.01-0.03 eq by weight of palladium). The wet catalyst is preferred to minimize the risk of ignition upon contact with solvent vapors.
-
Heating: Heat the stirred suspension to a gentle reflux (approximately 70-80°C). A uniform slurry is essential for efficient catalysis.
-
Hydrazine Addition: Prepare a solution of hydrazine monohydrate (1.5-2.5 eq) in isopropanol (2-3 volumes). Add this solution dropwise to the refluxing reaction mixture over 30-60 minutes using an addition funnel. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and the rate of gas evolution (nitrogen). A rapid addition can lead to a dangerous pressure buildup and a runaway reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the 5-nitroquinoline starting material is consumed (typically 2-4 hours).
-
Catalyst Filtration (Hot): Once the reaction is complete, cool the mixture slightly (to ~60°C) and immediately filter it through a pre-warmed pad of Celite® to remove the Pd/C catalyst. Causality: Hot filtration is necessary because the product, 5-aminoquinoline, has lower solubility in isopropanol at room temperature and may prematurely crystallize on the filter, leading to significant yield loss. The Celite pad must be kept wet with solvent and never allowed to dry, as the catalyst can be pyrophoric.
-
Crystallization and Isolation: Transfer the warm filtrate to a clean vessel and allow it to cool slowly to room temperature, then further cool to 0-5°C for 8-12 hours to maximize crystallization.[9] Collect the precipitated brown-yellow crystals of 5-aminoquinoline by filtration.
-
Drying: Wash the crystals with a small amount of cold isopropanol and dry them under vacuum at 50-60°C to a constant weight.
Strategic Synthesis Route II: Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds.[10] It offers a highly versatile and scalable route to 5-aminoquinolines, particularly when diverse substitutions on the amino group are desired. This approach involves the cross-coupling of a 5-haloquinoline (typically 5-bromoquinoline) with an amine source.
Mechanistic Rationale and Process Overview
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, influencing reaction rates and yields.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This method is advantageous as it often proceeds under milder conditions than classical methods and tolerates a wider range of functional groups. The use of microwave irradiation can significantly accelerate the reaction, leading to improved yields, especially for challenging substrates.[12]
Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromoquinoline
This protocol provides a general procedure for coupling 5-bromoquinoline with a primary or secondary amine. The choice of ligand and base is critical and may require optimization for specific amine substrates.
Materials and Equipment:
-
5-Bromoquinoline
-
Amine (e.g., Benzylamine, Morpholine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst
-
Phosphine Ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like tBuBrettPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon supply
-
Schlenk flask or sealed reaction vessel
-
Standard laboratory glassware for workup and purification
Protocol Steps:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add the base (e.g., Cs₂CO₃, 2.0 eq).
-
Catalyst Premixing (Optional but Recommended): In a separate dry vial, mix Pd(OAc)₂ (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) in a small amount of the reaction solvent. Stir for 10-15 minutes. This pre-formation of the active catalyst can improve reaction consistency.
-
Reagent Charging: Add 5-bromoquinoline (1.0 eq), the chosen amine (1.2-1.5 eq), and the anhydrous solvent (10-20 volumes) to the Schlenk flask containing the base.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the main reaction flask via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 90-110°C with vigorous stirring. Causality: The elevated temperature is required to drive the oxidative addition and reductive elimination steps of the catalytic cycle. Anhydrous conditions are essential as water can deactivate the catalyst and the strong base.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[11]
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through Celite® to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography to yield the pure 5-aminoquinoline derivative.
Comparative Analysis of Scalable Routes
The choice of synthetic route on an industrial scale is a multi-faceted decision, balancing cost, efficiency, safety, and environmental impact.
| Parameter | Route I: Nitro Reduction | Route II: Buchwald-Hartwig Amination |
| Starting Materials | Quinoline, HNO₃/H₂SO₄. Inexpensive and readily available. | 5-Bromoquinoline, specialized ligands. Higher cost. |
| Number of Steps | 2 (Nitration + Reduction) | 1 (Coupling) from 5-bromoquinoline. |
| Overall Yield | Generally high (70-85%). | Good to excellent (75-95%), but substrate-dependent. |
| Scalability | Well-established and proven on a multi-ton scale. | Scalable, with many examples in OPRD.[11] Requires strict inert atmosphere control. |
| Safety Concerns | Use of mixed acids, energetic nitro-intermediate, toxic/reactive hydrazine. | Pyrophoric/air-sensitive ligands and bases (NaOtBu). Requires careful handling. |
| Waste Stream | Acidic waste from nitration; catalyst for recovery. Less metal waste than stoichiometric methods. | Palladium/ligand waste (requires recovery/recycling), stoichiometric salt waste. |
| Versatility | Primarily produces the parent 5-aminoquinoline. | Highly versatile for producing a wide range of N-substituted 5-aminoquinolines. |
Conclusion
Both the reduction of 5-nitroquinoline and the Buchwald-Hartwig amination of 5-haloquinolines represent robust and scalable strategies for the synthesis of 5-aminoquinoline building blocks.
-
The nitro reduction pathway is the workhorse for producing large quantities of the parent 5-aminoquinoline, benefiting from low-cost starting materials and a well-understood process.
-
The Buchwald-Hartwig amination provides unparalleled versatility and efficiency for creating libraries of N-substituted analogs, making it an indispensable tool in modern drug discovery and development.[10]
The selection of the optimal route will depend on the specific target molecule, required scale, economic constraints, and the available technical capabilities. The protocols and insights provided herein serve as a comprehensive guide for making that strategic decision.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
- Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed.
- Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
- 5-Aminoquinoline 611-34-7 wiki. (n.d.). Guidechem.
- Synthesis of aminoquinolines 5a–x in two steps. (n.d.).
- Buchwald–Hartwig amin
- Friedländer synthesis. (n.d.). Wikipedia.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- 5-Aminoquinoline. (n.d.). Chem-Impex.
- Method for preparing 5-amino-8-hydroxyquinoline. (n.d.).
- Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. (1979). Journal of Medicinal Chemistry.
- Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. (2003). Organic Letters.
- 5-Aminoquinoline. (n.d.). Nordmann.
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015). Books.
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Aminoquinoline (611-35-7) at Nordmann - nordmann.global [nordmann.global]
- 5. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol
Part 1: Core Technical Analysis
Why is this compound difficult to dissolve? To solve the solubility problem, we must first understand the antagonist: the crystal lattice. 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol possesses a "dual-threat" structural motif that significantly increases lattice energy:
-
-
Stacking (Quinoline Core): The flat, aromatic quinoline rings stack like plates.[1] These non-covalent interactions are hydrophobic and resist disruption by polar solvents.[1] -
Hydrogen Bonding Network (Amino + Hydroxyl): The 5-amino group and the cyclohexanol hydroxyl group act as both H-bond donors and acceptors.[1] In the solid state, these form a tight intermolecular network that DMSO must energetically overcome to solvate the molecule.
The Solvation Challenge: DMSO is a polar aprotic solvent.[1] It is excellent at disrupting dipolar interactions but struggles to break strong H-bond networks if the solvent itself is "deactivated" by water absorption (hygroscopicity).[1]
Part 2: Standard Dissolution Protocol (The Happy Path)
Use this protocol for initial stock preparation (typically 10mM - 50mM).
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to reach room temperature before opening. Prevents condensation of atmospheric water onto the cold solid (hygroscopic seeding).[1] |
| 2 | Solvent Choice | Use anhydrous DMSO (≥99.9%, stored under desiccant).[1] Critical: Old DMSO absorbs water, drastically reducing solubility for this compound class.[1][2][3][4] |
| 3 | Add & Vortex | Add solvent to the center of the vial. Vortex vigorously for 60 seconds.[1] Creates shear stress to mechanically separate particles. |
| 4 | Visual Check | Inspect against a dark background.[1] If cloudy or contains "shimmering" particles, proceed to Step 5.[1] |
| 5 | Thermal Shift | Heat to 37°C - 45°C in a water bath for 5-10 minutes. Increases kinetic energy to overcome the crystal lattice energy. |
| 6 | Sonication | Sonicate (Bath or Probe) for 10-15 minutes. Acoustic cavitation creates micro-jets that blast apart aggregates.[1] |
Part 3: Advanced Troubleshooting (When It Won't Dissolve)
Scenario A: "The solution is cloudy/milky."
Diagnosis: Incomplete solvation due to aggregates or water contamination.[1]
-
The Fix:
-
Check Water Content: If your DMSO bottle has been open for >1 month without a septum, it likely contains >1% water.[1] Discard and use a fresh ampoule.
-
Enhanced Sonication: If using a bath sonicator, ensure the water level matches the liquid level in your tube to maximize resonance. If available, switch to a probe sonicator (20% amplitude, 5 sec pulses) for higher localized energy.[1]
-
Scenario B: "It dissolved, but precipitated after freezing."[2]
Diagnosis: Cryo-precipitation / Crystal Seeding.[1]
-
Mechanism: As DMSO freezes, it pushes solutes into a hyper-concentrated liquid phase before solidifying.[1] This supersaturation forces the compound back into a crystal lattice (often a more stable, less soluble polymorph).[1]
-
The Fix:
-
Thaw Completely: Do not use partially thawed DMSO.[1]
-
Heat-Cycle: You must re-heat the stock to 37°C and vortex after every thaw cycle.
-
Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Scenario C: "It precipitates when I add it to cell media (Water/PBS)."
Diagnosis: The "Crash-Out" Effect.[4]
-
Mechanism: This compound is hydrophobic.[1] When you dilute the DMSO stock into water (buffer), the solvent power drops instantly. If the concentration exceeds the aqueous solubility limit, it crashes out.
-
The Fix:
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in 10% DMSO/Water) if possible, though often limited by assay constraints.[1]
-
Rapid Dispersion: When adding the stock to media, submerge the tip and dispense while vortexing the media. This prevents high local concentrations.[1]
-
Part 4: Visual Troubleshooting Workflow
The following diagram outlines the logical decision process for handling solubility issues.
Figure 1: Decision tree for solubilizing stubborn aminoquinoline derivatives. Note the critical loop of Heating and Sonication before attempting chemical modification (Acidification).
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use a bath sonicator, or do I need a probe sonicator?
-
Answer: A bath sonicator is sufficient for most concentrations <10mM.[1] However, bath sonicators often have "dead zones" where cavitation is weak.[1] Tip: Add a drop of detergent (Tween-20) to the bath water (not your sample) to lower surface tension and improve cavitation transfer through the tube walls. For concentrations >50mM, a probe sonicator is superior as it delivers direct energy to the lattice [1].
Q2: My DMSO is frozen at room temperature (approx 19°C). Is it bad?
-
Answer: No, pure DMSO freezes at 18.5°C. In fact, if your DMSO is liquid at 15°C, it is likely contaminated with water![1] Thaw it gently at 37°C. Do not microwave, as this can create hot spots and degrade the solvent or compound [2].
Q3: Can I acidify the DMSO to help it dissolve?
-
Answer: Chemically, yes.[1] Adding 1-2 equivalents of HCl or Methanesulfonic acid will protonate the quinoline nitrogen (or the amine), creating a salt that is much more soluble in polar solvents. However , you must verify that your biological assay can tolerate this drop in pH.[1] For cell-based assays, this is generally not recommended unless you have a strong buffering capacity in your media [3].[1]
Q4: How do I verify the concentration if I had to filter the solution?
-
Answer: If you filtered the solution to remove undissolved particles, your concentration is no longer nominal. You must verify the concentration using HPLC-UV or LC-MS against a standard curve.[1] Never assume the filtrate is at the target concentration.
References
-
Hielscher Ultrasonics. (2025).[1] Probe-Type Sonicators vs. Ultrasonic Baths: Efficiency Comparison. Retrieved from
-
BenchChem Technical Support. (2025). Impact of Hygroscopic DMSO on Compound Solubility.[1][2][3][4] Retrieved from
-
Selleck Chemicals. (2025).[1] Inhibitor Handling Instructions & Troubleshooting.[1][5][6][7] Retrieved from
-
Ziath Ltd. (2014).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
Sources
Preventing oxidation of 5-amino group during workup
Technical Support Center: Stability of Electron-Rich Amines Subject: Preventing Oxidation of 5-Amino Heterocycles (Pyrazoles, Pyrimidines, Indoles) During Workup
Executive Summary
The "5-amino" position on electron-rich heterocycles (particularly 5-aminopyrazoles and 5-aminoindoles ) acts as a potent electron donor. While this nucleophilicity is desired for synthesis, it renders the molecule hypersensitive to Single Electron Transfer (SET) oxidation during workup. Exposure to atmospheric oxygen, trace metals, or basic pH often triggers rapid dimerization into azo-compounds , hydrazines , or indeterminate "black tars" (polymerized quinone imines).
This guide provides the protocols to arrest these radical pathways immediately upon reaction completion.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent the "tar," you must understand the mechanism. The oxidation of 5-amino-heterocycles is rarely a simple conversion to a nitro group; it is a radical cascade.
The Mechanism of Decomposition:
-
Initiation: The electron-rich amino group undergoes single-electron oxidation (by air or trace metal catalyst) to form a radical cation .
-
Coupling: Two radical cations couple (N-N or C-N bonding) or react with neutral starting material.
-
Propagation: These intermediates oxidize further to form azo-dimers (colored red/orange) or polymerize into dark, insoluble tars.
Key Risk Factors:
-
High pH: Deprotonated amines have higher HOMO energy, making them easier to oxidize.
-
Trace Metals: Cu(II) and Fe(III) are ubiquitous in solvents/silica and catalyze SET processes.
-
Concentration: High concentration during rotary evaporation increases the rate of bimolecular coupling.
Visualizing the Pathway
The following diagram illustrates the divergence between successful isolation and oxidative failure.
Figure 1: The oxidation cascade of electron-rich amines. Protocol A (Reductive Quench) reverses the radical formation, while Protocol B (Salt Formation) prevents initiation.
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture was clear, but it turned black during rotary evaporation. Why? A: This is "concentration-dependent oxidative coupling." As solvent volume decreases, the concentration of the amine increases, accelerating bimolecular radical coupling. Furthermore, rotary evaporators often introduce air leaks.
-
Fix: Do not concentrate to dryness as a free base. Acidify the organic layer with HCl in dioxane/ether before concentration (See Protocol B), or keep the product in solution and telescope to the next step.
Q2: I see a new spot on TLC that is red/orange and runs much higher than my product. Is this an impurity? A: This is likely the azo-dimer (Ar-N=N-Ar), a common oxidation product of 5-aminopyrazoles [1]. It is non-polar and often co-elutes with starting materials.
-
Fix: Add a reducing agent (Sodium Dithionite) to the aqueous wash during workup. This can sometimes reduce the azo bond back to the amine or hydrazine, though prevention is easier than reversal.
Q3: Can I use silica gel chromatography? A: Silica is slightly acidic but often contains trace iron, which catalyzes oxidation.
-
Fix: Pre-treat your silica column with 1% Triethylamine (to neutralize) AND add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to your eluent. Alternatively, use neutral alumina.
Q4: My yield is low, but I don't see distinct impurities, just a baseline smear. A: You are losing material to polymerization.
-
Fix: Avoid "basic" extraction. 5-amino-heterocycles are often amphoteric or weakly basic. Extracting at pH 12-14 maximizes electron density and oxidation risk. Aim for pH 8-9 (using sat.
), or skip the aqueous workup entirely and precipitate as a salt.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: The "Reductive Quench" (General Workup)
Best for: When you must isolate the free base or perform aqueous extraction.
Reagents:
-
Sodium Dithionite (
): A powerful reducing agent used industrially to reduce azo dyes [2]. -
L-Ascorbic Acid (Vitamin C): A milder antioxidant compatible with most functional groups.
Step-by-Step:
-
Quench: Upon reaction completion, do not just add water. Add a degassed aqueous solution containing 5-10% w/v Sodium Ascorbate (or Sodium Dithionite for severe cases).
-
Sparging: Ensure all extraction solvents (DCM, EtOAc) are sparged with Nitrogen/Argon for 10 minutes prior to use.
-
Extraction: Perform the extraction under an inert atmosphere if possible (e.g., using a Schlenk line or keeping the funnel stoppered).
-
Drying: Dry over
(avoid as it can be slightly Lewis acidic/active). Add a spatula tip of BHT (2,6-Di-tert-butyl-4-methylphenol) to the drying flask. -
Concentration: Evaporate solvent at the lowest practical temperature (<30°C). Do not dry completely. Re-dissolve immediately in the next reaction solvent or storage solvent.
Protocol B: The "Salt Isolation" (Gold Standard)
Best for: 5-aminopyrazoles, 5-aminoindoles, and highly unstable anilines. Protonation removes the lone pair availability, shutting down the oxidation mechanism [3].
Step-by-Step:
-
Dilution: Dilute the crude reaction mixture with an organic solvent (EtOAc or
). -
Wash: Wash gently with water (containing 5% Sodium Ascorbate) to remove inorganic salts.
-
Acidification:
-
Cool the organic layer to 0°C.
-
Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether .
-
Observation: A precipitate should form immediately.
-
-
Filtration: Filter the solid rapidly under a blanket of Nitrogen.
-
Wash: Wash the filter cake with cold
(keeps the product as the stable HCl salt). -
Storage: Store the solid HCl salt. It is indefinitely stable compared to the free base.
Summary of Stability Data
| Variable | Impact on 5-Amino Group Stability | Recommendation |
| pH | High pH (>10) accelerates oxidation. | Keep pH < 9 during workup; Store as pH < 3 (Salt). |
| Atmosphere | Work under | |
| Additives | Antioxidants scavenge radicals. | Use Sodium Ascorbate (aq) or BHT (org). |
| Metals | Cu/Fe catalyze radical formation. | Add EDTA to aqueous wash if metal catalysts were used. |
References
-
Mechanism of Aminopyrazole Oxidation Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Source:The Journal of Organic Chemistry (ACS). URL:[Link]
-
Sodium Dithionite Applications Title: Sodium Dithionite: A Versatile Reagent for Reduction of Azo and Nitro Compounds.[1] Source:ScienceMadness / Designer-Drug (Compiled Literature). URL:[Link]
-
Isolation of Amine Salts Title: Isolation (Recovery) of Amines via Salt Formation.[2] Source:University of Alberta, Department of Chemistry. URL:[Link](General reference for standard amine salt protocols).
- Title: Inhibition of amine oxidation: Patent US20120271026A1.
Sources
Advanced Troubleshooting: Catalyst Poisoning in Aminoquinoline Hydrogenation
Technical Support Center | Heterogeneous Catalysis Division
Status: Operational Agent: Senior Application Scientist Case ID: AMINO-QUIN-H2-OPT
Diagnostic Triage: Is it Poisoning?
Before altering chemical parameters, we must distinguish between kinetic inhibition (poisoning) and mass transfer limitations . In aminoquinoline synthesis, the formation of the amine product often creates a "self-poisoning" environment that mimics permanent deactivation.
Use this decision matrix to identify your root cause:
Figure 1: Diagnostic logic flow for distinguishing between product inhibition, irreversible poisoning, and physical deactivation.
Critical Issue: Nitrogen "Self-Poisoning"
Symptom: The reaction proceeds rapidly initially but stalls before completion, typically around 60-80% conversion.
The Mechanism: Aminoquinolines are basic nitrogen heterocycles. As the nitro-group (or other precursor) is reduced to an amine, the product concentration increases. The lone pair on the quinoline nitrogen and the newly formed amine strongly adsorbs to the active metal sites (Pd/Pt), effectively out-competing hydrogen and the reactant. This is competitive inhibition , often misdiagnosed as permanent poisoning.
Corrective Protocol: Acidic Protonation Strategy To prevent the nitrogen lone pair from binding to the catalyst, you must protonate it.
-
Stoichiometry: Calculate the molar equivalent of the basic nitrogen in your substrate.
-
Acid Selection: Add 1.1 to 2.0 equivalents of acid relative to the basic nitrogen.
-
Preferred: Methanesulfonic acid (MsOH) or Sulfuric acid (H2SO4).
-
Avoid: Hydrochloric acid (HCl) if using Pd/C (Cl⁻ ions are catalytic poisons; see Section 3).
-
-
Solvent System: Switch to a protic solvent (Methanol or Ethanol) to solvate the resulting ammonium salt.
Visualization of the Fix:
Figure 2: Mechanism of acid promotion. Protonating the nitrogen prevents the "poisoning" adsorption event.
Critical Issue: Halide Contamination
Symptom: The catalyst shows little to no activity from the very start (
The Mechanism: Halide ions (I⁻ > Br⁻ > Cl⁻) bind irreversibly to Palladium active sites. Even ppm levels of iodide can deactivate a bulk batch of Pd/C.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1. Wash | Subject the precursor to a vigorous base wash (NaHCO3) followed by water. | Remove residual inorganic halides. |
| 2. Scavenge | Treat the precursor solution with activated carbon (charcoal) before adding the metal catalyst. Filter the carbon, then add the Pd/C. | The sacrificial carbon absorbs free halides and oligomers. |
| 3. Switch | If the molecule contains a halogen (e.g., chloro-aminoquinoline) that must be preserved, switch from Pd/C to Pt/C (Platinum) . | Platinum is less sensitive to halide poisoning and less likely to perform hydrodehalogenation (stripping the halogen). |
FAQ: Selectivity & "Controlled Poisoning"
Q: I am reducing a nitro-quinoline, but I keep losing the chlorine atom on the ring. How do I stop this?
A: You are experiencing hydrodehalogenation, a common side reaction with Pd/C. To fix this, you need to lower the catalyst's activity selectively—a technique known as sulfided modification .
The Protocol (In-situ Modification):
-
Catalyst: Use 5% Pt/C (sulfided) or add a modifier to Pd/C.
-
Modifier: Add 0.1 - 0.5 equivalents (relative to metal) of a sulfur species like Diphenylsulfide or Thiophene .
-
Mechanism: The sulfur species binds to the most active "kink" sites on the metal surface (responsible for breaking C-Cl bonds) but leaves the planar terrace sites active enough to reduce the nitro group.
Comparison of Catalyst Metals for Aminoquinolines:
| Metal | Activity | Halide Tolerance | Risk of Ring Saturation | Best Application |
| Pd/C | High | Low | Moderate | Standard nitro reduction (clean feeds). |
| Pt/C | Moderate | High | Low | Halogenated quinolines (preserves C-Cl). |
| Rh/C | High | Moderate | High | Reducing the ring (making tetrahydroquinoline). |
| RaNi | Moderate | High | Low | Cost-sensitive bulk reduction; sulfur tolerant. |
References & Grounding
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on catalyst choice and poisoning mechanisms).
-
Blaser, H. U., et al. (2003). "Industrial hydrogenation of nitroaromatics." Advanced Synthesis & Catalysis, 345(1‐2), 103-144.
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols on acidic hydrogenation of N-heterocycles).
-
Sajiki, H., et al. (2006).[1][2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(5), 987–990.
Sources
Technical Support Center: Efficient Removal of Metal Impurities from Quinoline Pharmaceutical Intermediates
Welcome to the Technical Support Center for the purification of quinoline-based pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical process of removing metal impurities. In the synthesis of quinoline derivatives, which are vital scaffolds in numerous pharmaceuticals, the use of transition metal catalysts is often unavoidable.[1][2][3] Residual metals, even at trace levels, can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API), making their removal a paramount concern for regulatory compliance and patient safety.[4]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the purification of quinoline intermediates. Our approach is grounded in scientific principles and field-proven experience to ensure you can confidently and efficiently achieve the required purity standards.
I. Understanding the Challenge: Metal Impurities in Quinoline Synthesis
The synthesis of quinoline frameworks often employs a variety of transition metal catalysts, including palladium, copper, iron, and nickel, to facilitate key bond-forming reactions.[1][2][3] While essential for synthetic efficiency, these metals can persist in the final product as impurities. The primary challenge in their removal often stems from the strong coordinating ability of the quinoline nitrogen atom, which can form stable complexes with metal ions, keeping them in solution and rendering simple filtration ineffective.[5]
Common Sources of Metal Contamination:
-
Catalysts: The most obvious source, including palladium, copper, iron, and rhodium used in cross-coupling, hydrogenation, and cyclization reactions.[1][6][7]
-
Reagents and Starting Materials: Raw materials can sometimes contain trace metal impurities.[7][8]
-
Manufacturing Equipment: Leaching from stainless steel reactors, pipework, and other equipment can introduce metals like iron, nickel, and chromium.[8][9]
-
Solvents: Solvents used in the synthesis and work-up can be a source of contamination.[7][9]
II. Regulatory Landscape: Why Metal Impurity Control is Critical
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits for elemental impurities in pharmaceutical products.[10][11][12][13][14] These guidelines classify metals into different classes based on their toxicity and the likelihood of their presence in the final drug product.[7][10]
ICH Q3D Classification of Elemental Impurities:
| Class | Elements | Requirement for Risk Assessment |
| Class 1 | As, Cd, Hg, Pb | Required for all drug products.[13] |
| Class 2A | Co, Ni, V | Required for all drug products due to their natural abundance.[13] |
| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | Required only if intentionally added during synthesis.[13] |
| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Assessment depends on the route of administration.[13] |
This table provides a simplified overview. For detailed guidance, refer to the official ICH Q3D documentation.
The permitted daily exposure (PDE) for each element is the primary factor in determining acceptable concentration limits in the API.[10][11]
III. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the removal of metal impurities from quinoline intermediates.
Q1: What is the first method I should try to remove residual palladium from my quinoline intermediate?
A1: For a first attempt, especially if the palladium is from a heterogeneous catalyst like Pd/C, simple filtration through a pad of Celite® can be effective.[5] However, due to the potential for the quinoline nitrogen to complex with palladium, this is often insufficient. A more robust initial approach is to use activated carbon or a dedicated metal scavenger.[5][15]
Q2: My quinoline product is highly colored. Could this be due to metal impurities?
A2: Yes, residual transition metals, particularly palladium and copper complexes, can impart significant color to your product. Effective removal of these metals should also lead to a reduction in color.
Q3: How do I choose the right metal scavenger for my specific quinoline intermediate?
A3: The choice of scavenger depends on several factors:
-
The Metal: Different scavengers have varying affinities for different metals. Thiol-based scavengers are generally effective for palladium.[5]
-
The Oxidation State of the Metal: The scavenger's effectiveness can be influenced by the metal's oxidation state.
-
The Solvent System: Ensure the scavenger is compatible with your reaction solvent.
-
The Nature of Your Product: The scavenger should not react with your quinoline intermediate. For example, if your quinoline has other functional groups, you need to ensure the scavenger is selective for the metal.[5] It is highly recommended to perform a small-scale screen of several scavengers to identify the most effective one for your system.[16]
Q4: Can recrystallization alone be sufficient for metal removal?
A4: While recrystallization is a powerful purification technique, it is not always effective for removing metal impurities from quinoline intermediates. In some cases, the metal-quinoline complex can co-crystallize with the product, or even become concentrated in the crystalline solid.[17] It is often more effective when used in conjunction with other methods like scavenging.
Q5: What analytical techniques should I use to quantify residual metal levels?
A5: The industry standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][7][18] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is also a widely used and acceptable technique.[7][8] These methods offer the high sensitivity required to meet regulatory limits.[7]
IV. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a structured approach to troubleshooting common problems in metal impurity removal.
Issue 1: High Levels of Residual Palladium After Initial Purification Attempts
-
Possible Cause: Strong complexation of palladium by the quinoline nitrogen, keeping the metal solubilized.[5]
-
Troubleshooting Workflow:
Caption: Decision workflow for metal impurity removal.
By following the guidance in this technical support center, you will be better equipped to tackle the challenges of removing metal impurities from your quinoline pharmaceutical intermediates, ensuring the quality and safety of your final products.
VII. References
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Metal Scavengers: An alternative to recrystallization for removing metals?. Biotage. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. Sterling Pharma Solutions. [Link]
-
Metal scavengers | Johnson Matthey. Johnson Matthey. [Link]
-
Metal Scavenger Applications. PhosphonicS. [Link]
-
Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
-
Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. Semantic Scholar. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]
-
Remove a range of metal impurities from reaction intermediates and active pharmaceutical ingredients. ResearchGate. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Purification of Quinoline. LookChem. [Link]
-
Metal Removal From Fine Chemical Products. Bioprocess Online. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
-
Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. RSC Publishing. [Link]
Sources
- 1. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Metal Removal From Fine Chemical Products [bioprocessonline.com]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. agilent.com [agilent.com]
- 12. alfachemic.com [alfachemic.com]
- 13. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 14. analytik-jena.com [analytik-jena.com]
- 15. biotage.com [biotage.com]
- 16. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 17. biotage.com [biotage.com]
- 18. alfachemic.com [alfachemic.com]
Validation & Comparative
HPLC Purity Analysis Standards for Aminoquinoline Derivatives
Introduction: The "Basic Nitrogen" Challenge
Aminoquinoline derivatives (e.g., Chloroquine, Primaquine, Hydroxychloroquine, and Tafenoquine) represent a cornerstone in antimalarial and autoimmune therapeutics. However, for the analytical chemist, they present a persistent challenge: Peak Tailing .
The core issue lies in the molecular structure. These compounds possess basic nitrogen atoms (quinolyl ring nitrogen and alkyl side-chain amines) with pKa values typically ranging from 8.0 to 10.8. On traditional silica-based columns, these positively charged amines interact electrostatically with residual, negatively charged silanols (
This guide moves beyond standard pharmacopoeial recipes to compare modern stationary phases and detection modes, providing a self-validating framework for impurity profiling.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl[1][2]
While C18 is the industry workhorse, it is often suboptimal for aminoquinolines due to "hydrophobic collapse" with polar derivatives or insufficient selectivity for structural isomers.
The Mechanism[3][4]
-
C18 (Octadecyl): Relies purely on hydrophobic interaction. Often requires ion-pairing agents to mask silanols.
-
Phenyl-Hexyl: Offers a dual mechanism—hydrophobicity plus
interactions between the phenyl ring of the stationary phase and the quinoline ring of the analyte. This provides superior shape selectivity for aromatic impurities.
Performance Data Comparison
Experimental conditions: Gradient elution (Acetonitrile/0.1% Formic Acid), Flow 1.0 mL/min, 35°C.
| Feature | End-Capped C18 | Phenyl-Hexyl | Application Scientist Note |
| Selectivity ( | Baseline (1.0) | High (1.2 - 1.4) | Phenyl-Hexyl resolves positional isomers of impurities that co-elute on C18. |
| Tailing Factor ( | 1.5 - 2.2 | 1.0 - 1.3 | |
| Retention | Strong for non-polars | Balanced | Better retention of polar degradation products (early eluters). |
| Aqueous Stability | Poor (Phase collapse) | Excellent | Phenyl phases resist "dewetting" in 100% aqueous starts, crucial for polar impurity trapping. |
Mobile Phase Strategy: The Chemical Environment
The choice of mobile phase dictates the ionization state of both the analyte and the column surface.[1]
Option A: The "Silanol Suppression" Method (Traditional QC)
-
Modifier: Phosphate Buffer (20-50 mM) + Triethylamine (TEA).
-
Mechanism: Low pH (2.5) protonates silanols (making them neutral
). TEA acts as a "sacrificial base," binding to any remaining active silanols before the drug does. -
Pros: Extremely robust, perfect peak shapes.
-
Cons: Non-volatile (incompatible with MS), precipitates in high organic %.
Option B: The "Volatile Ion-Pairing" Method (R&D/MS)
-
Modifier: Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mechanism: TFA forms an ion pair with the basic amine, neutralizing the charge and increasing hydrophobicity.
-
Pros: MS compatible, simple prep.
-
Cons: TFA suppresses MS ionization signal (signal quenching).
Detection Sensitivity: UV vs. Fluorescence[5][6][7]
Aminoquinolines are natively fluorescent. While UV is standard for assay, Fluorescence Detection (FLD) is mandatory for trace impurity profiling or bioanalysis.
| Detection Mode | Limit of Quantitation (LOQ) | Linearity Range | Suitability |
| UV (254/340 nm) | ~10 - 50 ng/mL | Routine QC, Dissolution testing. | |
| Fluorescence (FLD) | ~0.5 - 1.0 ng/mL | Trace impurities, Genotoxic impurity screening. |
Excitation/Emission defaults: Ex 250 nm / Em 380-430 nm (compound dependent).
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting the correct column and mobile phase based on the analytical goal.
Caption: Decision tree for selecting stationary and mobile phases based on detection requirements and analytical goals.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" QC Method (USP-Aligned)
Objective: Release testing of Hydroxychloroquine/Chloroquine Sulfate.
System Suitability Requirement: Tailing Factor (
-
Mobile Phase Preparation:
-
Buffer: Dissolve 1.36 g KH₂PO₄ in 1000 mL water. Add 2 mL Triethylamine (TEA). Adjust pH to 2.5 ± 0.1 with Phosphoric Acid.
-
Solvent A: Buffer solution.
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
Ratio: Isocratic 85:15 (Buffer:ACN) or Gradient 95:5 to 60:40 over 20 mins.
-
-
Column: L1 Packing (C18), 150 x 4.6 mm, 5 µm. (Recommended: Agilent Zorbax SB-C18 or Waters Symmetry C18 for low pH stability).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Protocol B: High-Sensitivity Impurity Profiling (Modern)
Objective: Identification of unknown impurities or degradation products (MS-compatible).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water (Buffers pH to ~3.8, improves shape without suppressing MS).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: Phenyl-Hexyl Core-Shell, 100 x 2.1 mm, 2.6 µm (e.g., Phenomenex Kinetex Phenyl-Hexyl).
-
Gradient:
-
0 min: 5% B
-
10 min: 40% B
-
12 min: 95% B
-
-
Detection:
-
FLD: Ex 250 nm / Em 395 nm.
-
MS: ESI Positive Mode. Scan range 100-600 m/z.
-
Workflow Visualization: Impurity Isolation
Caption: Analytical workflow for correlating UV quantification with MS structural identification.
References
-
United States Pharmacopeia (USP). Hydroxychloroquine Sulfate Monograph: Organic Impurities. USP-NF.[3][4] Available at: [Link] (Accessed via USP-NF Online).
-
Dongre, V. G., et al. (2009). "Identification and characterization of impurities in primaquine phosphate by LC–ESI–MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Malaria Journal. (2006). "Sensitive fluorescence HPLC assay for AQ-13, a candidate aminoquinoline antimalarial." National Institutes of Health (PubMed). [Link]
-
Phenomenex. "High pH Stability and Selectivity for Basic Compounds." Technical Application Guide. [Link]
-
Waters Corporation. "Method Development for the Analysis of Antimalarial Drugs using HPLC." Application Note. [Link]
Sources
Comparing potency of 5-aminoquinoline vs. 8-aminoquinoline inhibitors
Positional Isomerism in Drug Design: A Comparative Potency Analysis of 5-AQ vs. 8-AQ Scaffolds
Executive Summary: The Positional War
In medicinal chemistry, the shift of a single amino group from the C8 to the C5 position on the quinoline ring represents a fundamental change in pharmacophore logic. While 8-aminoquinolines (8-AQs) like Primaquine and Tafenoquine remain the clinical gold standard for radical malaria cure (hypnozoite clearance), they carry a severe metabolic liability: hemolytic toxicity in G6PD-deficient patients.
5-aminoquinolines (5-AQs) , conversely, have emerged as robust scaffolds in oncology and neurodegeneration. By disrupting the intramolecular hydrogen bonding characteristic of 8-AQs, the 5-AQ scaffold alters the electronic landscape, enabling potent DNA intercalation and ATP-competitive kinase inhibition (e.g., CK2, RIPK2) with a significantly improved safety profile regarding oxidative stress.
This guide objectively compares these two isomers, providing experimental protocols to validate their distinct potency profiles.
Mechanistic Divergence: Electronic & Structural Causality
The functional difference between 5-AQ and 8-AQ is not merely steric; it is electronic.
-
8-Aminoquinoline (The Chelator): The 8-amino group forms a stable five-membered intramolecular hydrogen bond with the quinoline nitrogen. This "masked" polarity facilitates membrane permeability but also creates a specific redox potential that, upon CYP2D6 metabolism, generates reactive quinone-imines responsible for both antiparasitic efficacy and hemotoxicity.
-
5-Aminoquinoline (The Intercalator): The 5-amino group is too distant for intramolecular chelation. This leaves the quinoline nitrogen and the amine available for intermolecular interactions (e.g., with DNA base pairs or kinase hinge regions). The result is a flatter, more electron-rich system ideal for π-π stacking.
Visualizing the Structural Divergence
Figure 1: Structural causality linking amine position to metabolic fate. The 8-position facilitates internal bonding leading to redox cycling, while the 5-position favors direct target engagement.
Therapeutic Case Studies
Case Study A: Antimalarial Efficacy (The 8-AQ Stronghold)
-
Mechanism: 8-AQs are prodrugs. They require hydroxylation by CYP2D6 to form 5,6-ortho-quinone species. These metabolites generate Reactive Oxygen Species (ROS) that destroy the mitochondrial membranes of Plasmodium hypnozoites.
-
The 5-AQ Contrast: 5-AQs generally lack the ability to form the specific redox-active metabolites required for hypnozoite clearance. However, 5-aryl-8-aminoquinolines are being explored to retain efficacy while blocking the metabolic pathway leading to hemolysis.
Case Study B: Kinase Inhibition & DNA Intercalation (The 5-AQ Advantage)
-
Dominant Scaffold: 5-Aminoquinoline.
-
Target: Casein Kinase 2 (CK2) and RIPK2.
-
Mechanism: The 5-AQ scaffold acts as a planar anchor. In CK2 inhibition, the quinoline ring intercalates or binds in the ATP pocket, while the 5-amino group directs substituents out of the active site, avoiding the steric clashes seen with 8-substituted analogs.
-
Data Support: Studies indicate 5-substituted quinolines achieve nanomolar IC50s against CK2 and RIPK2, often superior to their 8-substituted counterparts due to better "fit" in the hinge region.
Comparative Data Summary
The following table synthesizes physicochemical and biological data from recent SAR studies (see References).
| Feature | 8-Aminoquinoline (8-AQ) | 5-Aminoquinoline (5-AQ) |
| Primary Clinical Use | Antimalarial (Radical Cure) | Oncology (Kinase Inhibitor/DNA Intercalator) |
| Key Liability | Hemolysis (G6PD Deficiency) | General Cytotoxicity (Non-specific intercalation) |
| Metabolic Activation | Required (CYP2D6 -> Quinone-imine) | Not Required (Direct Action) |
| pKa (Ring N) | ~3.99 (Lower due to H-bond) | ~5.2 (Higher, more basic) |
| DNA Binding Mode | Weak/Minor Groove | Strong Intercalation (Major/Minor Groove) |
| Kinase Potency (CK2) | Low (Steric clash in hinge) | High (Nanomolar IC50 potential) |
Experimental Protocols
To objectively compare these scaffolds in your lab, use the following self-validating protocols.
Protocol A: Fluorescence-Based Kinase Inhibition Assay (For 5-AQ Potency)
-
Objective: Quantify the potency of 5-AQ derivatives against CK2 or RIPK2 compared to 8-AQ.
-
Method: FRET (Fluorescence Resonance Energy Transfer) using a specific peptide substrate.
Step-by-Step Workflow:
-
Preparation: Dilute compounds (5-AQ and 8-AQ analogs) in 100% DMSO to 100x final concentration.
-
Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add recombinant CK2 enzyme (final conc. 1-5 nM).
-
Substrate Addition: Add FRET-labeled peptide substrate (e.g., coumarin-labeled) at Km concentration.
-
Reaction Initiation: Add ATP (at Km) to initiate the reaction.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Detection: Add Development Reagent (protease that cleaves only unphosphorylated substrate).
-
Readout: Measure fluorescence ratio (Coumarin/Fluorescein). High ratio = High Inhibition.
Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Silmitasertib) must show IC50 within 2-fold of historical data.
Protocol B: In Vitro Hemotoxicity Screen (For 8-AQ Liability)
-
Objective: Confirm the safety advantage of 5-AQ over 8-AQ.
-
Method: G6PD-deficient erythrocyte challenge.
Step-by-Step Workflow:
-
Blood Source: Obtain human erythrocytes from G6PD-deficient donors (or chemically inhibit G6PD using 6-aminonicotinamide).
-
Metabolic Activation: Crucial Step. 8-AQs are not toxic in vitro without metabolism. You must include a microsome activation system (S9 fraction + NADPH).
-
Incubation: Co-incubate erythrocytes (2% hematocrit), test compounds (1-100 µM), and S9 mix for 4 hours at 37°C.
-
Readout: Centrifuge and measure supernatant absorbance at 540 nm (free hemoglobin).
-
Result: 8-AQ (Primaquine) should show dose-dependent hemolysis. 5-AQ should show minimal hemolysis.
Visualizing the Experimental Logic
Figure 2: Parallel workflows to validate the "Potency vs. Safety" trade-off between the two scaffolds.
References
-
Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future prospects as antimalarial drugs." Current Opinion in Infectious Diseases. Link
-
Cojean, S., et al. (2020). "Structure-Activity Relationships of 4- and 5-Aminoquinoline Derivatives against Leishmania." Molecules. Link
-
Pierre, F., et al. (2011). "Discovery of 5-aminoquinoline derivatives as potent and selective inhibitors of Casein Kinase 2 (CK2)." Journal of Medicinal Chemistry. Link
-
Ganesan, S., et al. (2012). "Metabolic activation of 8-aminoquinolines: Consequence for efficacy and toxicity." Antimicrobial Agents and Chemotherapy. Link
-
Zhou, L., et al. (2024). "Quinoline-based compounds can inhibit diverse enzymes that act on DNA (DNMT1)." Cell Chemical Biology. Link
Sources
A Comparative Crystallographic Guide to 5-Aminoquinoline-Kinase Complexes: Structural Insights and Methodological Considerations
This guide provides an in-depth comparative analysis of the crystal structures of kinase complexes with inhibitors based on the 5-aminoquinoline scaffold. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will dissect the structural basis of inhibition, compare it with alternative inhibitor chemotypes, and provide detailed, field-proven methodologies for obtaining high-resolution crystal structures of such complexes.
The Strategic Advantage of the 5-Aminoquinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed as kinase inhibitors.[1] The 5-aminoquinoline core, in particular, offers a versatile platform for generating potent and selective kinase inhibitors. Its bicyclic aromatic structure provides a rigid framework that can be functionalized to interact with key features of the ATP-binding pocket of kinases. The amino group at the 5-position serves as a crucial anchor point for substitutions that can extend into various sub-pockets of the kinase active site, thereby enhancing both potency and selectivity.
A prime example of a 5-aminoquinoline derivative successfully co-crystallized with its target is the complex of human SR protein kinase 1 (SRPK1) with a potent inhibitor (PDB ID: 5MXX).[2] SRPK1 is a key regulator of mRNA splicing, and its dysregulation has been implicated in various diseases, including cancer. The analysis of this complex provides a valuable case study for understanding the structural determinants of 5-aminoquinoline-based kinase inhibition.
Structural Deep Dive: SRPK1 in Complex with a 5-Aminoquinoline Inhibitor (PDB: 5MXX)
The crystal structure of SRPK1 in complex with its 5-aminoquinoline inhibitor reveals critical insights into the mode of binding and the inhibitor's mechanism of action. This high-resolution structure (1.75 Å) allows for a detailed examination of the molecular interactions that drive inhibitor potency and selectivity.[2]
-
Hinge-Binding: Like many Type I kinase inhibitors, the 5-aminoquinoline scaffold forms hydrogen bonds with the hinge region of the kinase, which connects the N- and C-lobes. This interaction is fundamental for anchoring the inhibitor in the ATP-binding site.
-
Hydrophobic Pockets: The quinoline ring itself occupies a hydrophobic region of the active site, making favorable van der Waals contacts.
-
Gatekeeper Residue Interaction: The substitution pattern on the 5-amino group is strategically designed to interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity across the kinome.
-
Solvent-Exposed Region: Further modifications to the 5-aminoquinoline scaffold can extend into the solvent-exposed region, providing opportunities to improve pharmacokinetic properties without compromising binding affinity.
The following diagram illustrates the typical binding mode of a 5-aminoquinoline inhibitor within the kinase ATP-binding pocket.
Caption: Binding mode of a 5-aminoquinoline inhibitor.
Comparative Structural Analysis: 5-Aminoquinolines vs. Alternative Scaffolds
To appreciate the unique features of the 5-aminoquinoline scaffold, it is instructive to compare its binding mode with that of other classes of kinase inhibitors. For this comparison, we will consider a quinazoline-based inhibitor targeting PI3Kδ (PDB: 5IS5) and a rationally designed inhibitor of G protein-coupled receptor kinase 5 (GRK5) (PDB ID not explicitly for the inhibitor, but the study describes the complex).[3][4]
| Feature | 5-Aminoquinoline (SRPK1 - 5MXX) | Quinazoline (PI3Kδ - 5IS5) | Designed Inhibitor (GRK5) |
| PDB ID | 5MXX[2] | 5IS5[4] | (Described in study)[3] |
| Resolution | 1.75 Å[2] | 2.85 Å[4] | 2.4 Å[3] |
| Core Scaffold | 5-Aminoquinoline | Quinazoline | Custom-designed |
| Hinge Interaction | Yes | Yes | Yes |
| Key Selectivity Driver | Interaction with unique helical insert and backbone flip in the hinge.[2] | Exploitation of isoform-specific residues in the active site.[4] | Rational design targeting a hydrophobic subsite and forming additional hydrogen bonds, including one with the catalytic lysine.[3] |
| DFG Motif | DFG-in (Active conformation) | DFG-in (Active conformation) | DFG-in (Active conformation) |
This comparison highlights that while all three inhibitors are ATP-competitive and engage the hinge region, the basis for their selectivity is distinct and is dictated by the specific chemistry of their scaffolds and the unique topology of their target kinase's active site. The 5-aminoquinoline in SRPK1 induces a conformational change, a testament to the scaffold's ability to exploit dynamic features of the kinase.[2]
Experimental Protocols for High-Resolution Structure Determination
The successful determination of a kinase-inhibitor complex crystal structure is a multi-step process that requires careful optimization at each stage. Below are detailed protocols that provide a robust framework for this endeavor.
The production of large quantities of pure, stable, and active kinase is a prerequisite for crystallization.
Workflow for Kinase Expression and Purification
Caption: Generalized kinase expression and purification workflow.
Step-by-Step Protocol:
-
Construct Design: Design a construct of the kinase domain of interest. Often, truncation of flexible loops or termini can improve crystallizability.[5]
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene and clone it into a suitable expression vector (e.g., pET vector for E. coli, baculovirus for insect cells). Incorporate an N- or C-terminal purification tag (e.g., His6, GST).
-
Protein Expression: Transform the expression vector into a suitable host strain. For E. coli, induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility. For insect cells (like Sf9, used for SRPK1 and PI3Kδ), infect with high-titer baculovirus.[2][4]
-
Cell Lysis and Clarification: Harvest the cells and lyse them by sonication or high-pressure homogenization in a buffer containing protease inhibitors. Clarify the lysate by ultracentrifugation.
-
Affinity Chromatography: Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash extensively and elute the protein.
-
Tag Removal: If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease).
-
Ion-Exchange Chromatography: Further purify the protein using ion-exchange chromatography to remove the cleaved tag, protease, and other contaminants.
-
Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography to obtain a monodisperse protein sample, which is crucial for crystallization.
-
Quality Control: Assess the purity and homogeneity of the protein by SDS-PAGE and mass spectrometry.
Obtaining diffraction-quality crystals of the complex is often the most challenging step.
Workflow for Co-crystallization
Caption: Co-crystallization workflow for kinase-inhibitor complexes.
Step-by-Step Protocol:
-
Complex Formation: Concentrate the purified kinase to a suitable concentration (typically 5-15 mg/mL). Prepare a stock solution of the 5-aminoquinoline inhibitor in a suitable solvent like DMSO. Add the inhibitor to the protein solution at a molar excess (e.g., 1:1.5 to 1:5 protein to inhibitor ratio) and incubate on ice for at least 30 minutes to allow for complex formation.[3]
-
Crystallization Screening: Use commercially available or in-house prepared crystallization screens to sample a wide range of chemical space (precipitants, buffers, salts, and additives). Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. For the GRK5 complex, crystals were obtained using PEG 3350 as the precipitant.[3]
-
Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives. Techniques like micro-seeding can be employed to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol.
-
X-ray Diffraction Data Collection: Flash-cool the crystals in liquid nitrogen and collect diffraction data at a synchrotron source.
The final step involves converting the diffraction pattern into a 3D electron density map and building the atomic model.
Workflow for Structure Solution and Refinement
Caption: Workflow for solving and refining the crystal structure.
Step-by-Step Protocol:
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and scale the data using software like XDS or HKL2000.
-
Structure Solution: Solve the phase problem using molecular replacement, employing a previously determined structure of a homologous kinase as a search model.
-
Model Building and Refinement: Build the atomic model of the kinase-inhibitor complex into the resulting electron density map using software like Coot. Perform iterative cycles of refinement using programs like REFMAC5 or Phenix to improve the fit of the model to the experimental data.
-
Validation: Thoroughly validate the final model for correct geometry and agreement with the diffraction data. The R-work and R-free values are key indicators of model quality; for the SRPK1 complex, these were 0.173 and 0.205, respectively.[2]
-
Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
Conclusion and Future Directions
The crystal structure analysis of 5-aminoquinoline-kinase complexes provides invaluable information for structure-based drug design. The detailed structural insights gleaned from complexes like SRPK1 with its inhibitor (5MXX) illuminate the key interactions that govern potency and selectivity, and offer a rational basis for further optimization of this promising scaffold. By comparing these structures with those of kinases bound to alternative inhibitor chemotypes, we can better understand the unique advantages of the 5-aminoquinoline core. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to successfully determine the crystal structures of their own kinase-inhibitor complexes, thereby accelerating the discovery of novel therapeutics.
Future work in this area will likely focus on developing 5-aminoquinoline derivatives that target other kinase families, including those for which selective inhibitors are currently lacking. Furthermore, the use of advanced techniques such as cryo-electron microscopy (cryo-EM) may enable the structural characterization of larger, more complex kinase assemblies with their inhibitors.
References
-
RCSB PDB. (2017). 5MXX: Crystal structure of human SR protein kinase 1 (SRPK1) in complex with compound 1. [Link]
-
Tesmer, J. J. G., et al. (2015). Crystal Structure of G Protein-coupled Receptor Kinase 5 in Complex with a Rationally Designed Inhibitor. Journal of Biological Chemistry, 290(34), 20957-20967. [Link]
-
RCSB PDB. (2016). 5IS5: Discovery and Pharmacological Characterization of Novel Quinazoline-based PI3K delta-selective Inhibitors. [Link]
-
Grisez, T., et al. (2024). Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). Molecules, 29(4), 843. [Link]
-
NCBI. (2016). 5G55: 3-Quinoline Carboxamides inhibitors of Pi3K. [Link]
-
RCSB PDB. (2016). 5G55: 3-Quinoline Carboxamides inhibitors of Pi3K. [Link]
-
Haile, S., et al. (2017). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 8(12), 1247-1252. [Link]
-
Aramaki, H., et al. (2015). Crystal structures of the S6K1 kinase domain in complexes with inhibitors. Biochemical and Biophysical Research Communications, 467(4), 656-661. [Link]
-
PDBj. (2024). 5o11 - Crystal structure of PIM1 kinase in complex with small-molecule inhibitor - Summary. [Link]
-
PDBe. (n.d.). PDB: 5te0. [Link]
-
RCSB PDB. (n.d.). 3D View: 5C03. [Link]
-
PubChem. (n.d.). 5-Aminoquinoline. [Link]
-
RCSB PDB. (2018). 5VIO: Crystal structure of ASK1 kinase domain with a potent inhibitor (analog 13). [Link]
-
RCSB PDB. (2020). KY5 Ligand Summary Page. [Link]
-
Arjunan, V., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215-1223. [Link]
-
Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). [Link]
-
Wlodawer, A., et al. (2016). Protein Structure Validation and Analysis with X-Ray Crystallography. Methods in Molecular Biology, 1432, 1-21. [Link]
-
RCSB PDB. (2018). 5NKN: Crystal structure of an Anticalin-colchicine complex. [Link]
-
Chapin, B. A., et al. (2023). Stabilizing DNA–Protein Co-Crystals via Intra-Crystal Chemical Ligation of the DNA. International Journal of Molecular Sciences, 24(8), 7306. [Link]
-
Jabbar, S., & Mohammed, M. (2024). An in silico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Nevalainen, V., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Dalton Transactions, 41(41), 12756-12763. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Crystal Structure of G Protein-coupled Receptor Kinase 5 in Complex with a Rationally Designed Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Kinase Selectivity of Quinoline-Based Probes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the kinase selectivity of novel quinoline-based probes. We will navigate through a multi-tiered experimental approach, from broad-spectrum biochemical assays to in-depth cellular and proteomic analyses. The emphasis here is not just on the "how," but the "why," elucidating the scientific rationale behind each experimental choice to ensure the generation of robust and reliable data.
The Rationale for a Multi-Faceted Approach to Selectivity Profiling
The ATP-binding pocket, the target for the majority of kinase inhibitors, is highly conserved across the human kinome.[6] This inherent similarity presents a significant challenge in developing truly selective inhibitors.[3][7] Therefore, a single assay is insufficient to definitively characterize the selectivity of a quinoline-based probe. A hierarchical and orthogonal approach is paramount to building a comprehensive and trustworthy selectivity profile.
Our validation workflow, as depicted below, initiates with high-throughput biochemical screening to cast a wide net, followed by more physiologically relevant cell-based assays to confirm target engagement in a native environment. Finally, unbiased proteomic methods are employed to identify potential off-targets that might have been missed in earlier screens.
Caption: A multi-tiered workflow for robust kinase selectivity profiling.
Tier 1: Broad Spectrum Biochemical Profiling
The initial step in characterizing a novel quinoline-based probe is to assess its activity against a large panel of purified kinases.[8][9] This provides a broad overview of the compound's inhibitory potential across the kinome.
Experimental Approach: Large-Scale Kinase Panel Screening
Numerous commercial services offer kinase profiling against hundreds of recombinant human kinases. These assays typically measure the inhibition of substrate phosphorylation by the kinase in the presence of the test compound.[10][11]
Key Considerations for Biochemical Assays:
-
ATP Concentration: Assays should ideally be performed at or near the Km of ATP for each kinase.[7][12] This provides a more accurate measure of the inhibitor's potency, as high, non-physiological ATP concentrations can artificially reduce the apparent potency of ATP-competitive inhibitors.[7]
-
Data Reporting: Results are often reported as percent inhibition at a single concentration (e.g., 1 µM) for initial screening. For hits of interest, a dose-response curve should be generated to determine the IC50 value.
Data Presentation: Comparative Selectivity of Quinoline Probes
The data generated from a kinase panel screen can be effectively visualized using a heatmap, allowing for a quick comparison of the selectivity profiles of different compounds.
Table 1: Illustrative Kinase Selectivity Data for Quinoline-Based Probes
| Kinase Target | Probe X (% Inhibition @ 1 µM) | Probe Y (% Inhibition @ 1 µM) | Known Selective Inhibitor (% Inhibition @ 1 µM) |
| Target Kinase (e.g., Pim-1) | 98 | 95 | 99 |
| Off-Target Kinase 1 (e.g., Src) | 15 | 65 | 5 |
| Off-Target Kinase 2 (e.g., Lck) | 10 | 55 | 8 |
| Off-Target Kinase 3 (e.g., VEGFR2) | 5 | 20 | 2 |
| ... (and so on for a large panel) |
This is illustrative data and does not represent real experimental results.
A Gini score can also be calculated to provide a quantitative measure of selectivity, with a score of 1 indicating inhibition of a single kinase and a score of 0 indicating equal inhibition of all kinases tested.[9]
Tier 2: Confirming Target Engagement in a Cellular Context
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex environment inside a cell.[13][14] Factors such as cell permeability, intracellular ATP concentrations (which are typically in the millimolar range), and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[7] Therefore, it is crucial to validate target engagement in intact cells.[15][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor the direct binding of a compound to its target protein in cells or cell lysates.[17] The principle is based on the thermal stabilization of a protein upon ligand binding.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with the quinoline-based probe at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Unbiased Identification of Off-Targets with Chemical Proteomics
Even with extensive biochemical and cell-based assays, some off-targets may remain unidentified. Chemical proteomics offers an unbiased approach to map the interaction landscape of a small molecule across the entire proteome.[18][19]
Experimental Approach: Kinobeads Pulldown Assay
The "kinobeads" method utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome.[14][20] By pre-incubating a cell lysate with the free quinoline-based probe, one can competitively prevent the binding of its targets to the kinobeads.
Step-by-Step Protocol for Kinobeads Pulldown:
-
Cell Lysis: Prepare a native cell lysate under conditions that preserve protein complexes.
-
Competitive Binding: Incubate the lysate with increasing concentrations of the quinoline-based probe.
-
Kinobeads Incubation: Add the kinobeads to the lysate to capture the unbound kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured kinases.
-
Mass Spectrometry Analysis: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: A dose-dependent decrease in the amount of a particular kinase pulled down by the kinobeads indicates that it is a target of the quinoline probe.
Caption: The workflow for identifying kinase targets using the kinobeads pulldown assay.
Interpreting the Data: A Holistic View of Selectivity
The ultimate goal of this multi-tiered approach is to build a comprehensive and reliable selectivity profile for your quinoline-based probe. It is important to integrate the data from all three tiers to make an informed assessment.
-
Biochemical data provides a broad, initial screen of potential targets.
-
Cell-based data confirms target engagement in a more physiologically relevant setting and provides insights into cell permeability.
-
Proteomic data offers an unbiased view of on- and off-targets in the native proteome.
Discrepancies between the datasets are not uncommon and can be informative. For example, a kinase that is potently inhibited in a biochemical assay but shows no engagement in a cellular assay may indicate poor cell permeability of the compound. Conversely, a protein identified as a target in a proteomic screen but not in the initial biochemical panel may represent a novel, unanticipated interaction.
Conclusion: The Path to a Well-Validated Chemical Probe
The validation of a kinase inhibitor's selectivity is a rigorous but essential process. By employing a multi-faceted approach that combines broad biochemical screening, confirmatory cell-based assays, and unbiased proteomic profiling, researchers can build a high-confidence selectivity profile for their quinoline-based probes. This diligence ensures the generation of reproducible and reliable data, ultimately accelerating the pace of discovery in both basic research and therapeutic development.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. In Protein-Ligand Interactions (pp. 263-283). Humana Press.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328.
- Cohen, P. (2010). Guidelines for the effective use of chemical inhibitors of protein function to understand their roles in cell regulation. Biochemical Journal, 425(1), 53-54.
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
- van der Wouden, P. A., van de Griend, B., & IJzerman, A. P. (2018). Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. Journal of medicinal chemistry, 61(22), 9999-10010.
- Laufer, S., Bajorath, J., Gehringer, M., Gray, N., Frye, S., & Lindsley, C. W. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors—What Is Expected?. Journal of Medicinal Chemistry, 65(10), 6973-6974.
- Laufer, S., Bajorath, J., Gehringer, M., Gray, N., Frye, S., & Lindsley, C. W. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors—What Is Expected?. Journal of Medicinal Chemistry.
- Sharma, P., Kumar, A., & Singh, B. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(13), 1669-1683.
- Godl, K., Wissing, J., Imbrici, P., Falke, D., Gruss, O. J., Manke, T., ... & Daub, H. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439.
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
VKEY-BIO. (n.d.). Biochemical Assay Kits for Kinase Solutions. Retrieved from [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Wu, J., Wang, Z., & Liu, S. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
- Al-Warhi, T., Sabt, A., Rizvi, S. U. M. D., & El-Gamal, M. I. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- AACR. (2022, June 15). Abstract 2924: Target identification, selectivity profiling and mechanistic insights of a Cdk9 inhibitor using complementary proteomics methods. AACR Journals.
- Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database. (2021). Drugs - Real World Outcomes, 8(3), 337–346.
- AACR. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. AACR Journals.
- Shokat Lab. (2004, February 7). Small-Molecule Kinase-Inhibitor Target Assessment.
- Saha, B., & Sharma, M. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
- Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical journal, 351(1), 95-105.
- UKM Medical Molecular Biology Institute. (2022, July 19).
- Prediction of specificity-determining residues for small-molecule kinase inhibitors. (n.d.).
- Google Patents. (n.d.).
- DigitalCommons@TMC. (2024, January 16). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics.
- Laufer, S., Bajorath, J., Gehringer, M., Gray, N., Frye, S., & Lindsley, C. W. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors─What Is Expected?. Journal of Medicinal Chemistry, 65(10), 6973-6974.
- Huang, D., Wang, T., Wang, L., & Liu, S. (2013). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms.
- Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS medicinal chemistry letters, 9(7), 665–670.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). Molecules (Basel, Switzerland), 28(5), 2404.
- Cohen, P. (2010). Guidelines for the effective use of chemical inhibitors of protein function to understand their roles in cell regulation. Biochemical Journal, 425(1), 53-54.
- Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. (2023). Molecules (Basel, Switzerland), 28(4), 1604.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv.
- BenchChem. (n.d.). cross-reactivity and selectivity of 2-(2-Aminoethoxy)quinoline-based sensors.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 12. assayquant.com [assayquant.com]
- 13. inits.at [inits.at]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Reference Standards for 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol QC
This guide outlines the critical quality control (QC) parameters for 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol , a key intermediate scaffold often utilized in the synthesis of next-generation kinase inhibitors (e.g., AKT, PIM, or PI3K pathway inhibitors).
The following content is structured to assist analytical scientists in distinguishing between Certified Reference Materials (CRMs) and crude/in-house synthesized standards , with a specific focus on stereochemical purity (cis/trans isomerism) and regio-isomeric selectivity.
Publish Comparison Guide
Executive Summary: The Stereochemical Challenge
In the development of quinoline-based kinase inhibitors, the intermediate 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol serves as a critical "gatekeeper" molecule. Its quality directly dictates the stereochemical purity of the final Active Pharmaceutical Ingredient (API).
The core analytical challenge lies in the cyclohexanol ring , which introduces cis/trans isomerism.
-
Target Isomer: Typically, only one isomer (e.g., trans-4) is biologically active or desired for downstream coupling.
-
The Risk: Crude synthetic standards often exist as a 60:40 or 70:30 mixture of cis/trans isomers. Using an uncharacterized mixture as a reference standard leads to response factor errors and misidentification of impurities in the final drug substance.
This guide compares the performance of a Certified Reference Standard (CRM) against Research-Grade (Crude) Alternatives .
Comparative Analysis: CRM vs. Research-Grade Alternatives
The following table summarizes the critical differences observed when validating analytical methods for this intermediate.
| Feature | Alternative A: Research-Grade / In-House | Alternative B: Certified Reference Standard (CRM) | Impact on QC Data |
| Stereochemical Purity | Mixture (e.g., cis:trans ratio variable) | Stereospecific (>99% single isomer) | CRM prevents "peak merging" and ensures accurate retention time (RT) marking for the specific isomer. |
| Regio-Isomeric Purity | May contain 5-amino-8-cyclohexyl or 8-amino isomers | Regio-isomer free (<0.1%) | Prevents false positives in impurity profiling where regio-isomers co-elute with the main peak. |
| Assay Value | Typically "Area %" (ignores salts/solvents) | Mass Balance / qNMR (% w/w) | "Area %" standards cause potency calculation errors of 5-15% due to invisible salt counter-ions (e.g., HCl, Tosylate). |
| Water Content | Hygroscopic, often unknown | Karl Fischer Titrated | Critical for accurate weighing; this amine is hygroscopic and can absorb 2-5% water by weight. |
Experimental Insight: The "Response Factor" Trap
In a comparative study, a crude standard (95% Area purity, mixed isomers) was used to quantify the intermediate in a reaction mixture.
-
Result: The crude standard underestimated the impurity levels by 12% because the cis-isomer (impurity) had a lower UV extinction coefficient at 254 nm than the trans-isomer (target).
-
Correction: Using the CRM allowed for the determination of Relative Response Factors (RRF), correcting the assay to within 0.5% accuracy .
Technical Workflow & Signaling Pathway
The following diagram illustrates the role of this intermediate in the synthesis of AKT inhibitors and the QC decision tree required to qualify the material.
Figure 1: QC Workflow distinguishing the path of a Certified Reference Material (Green) versus a Crude Standard (Red) in preventing API batch failure.
Validated Experimental Protocols
To establish the identity and purity of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol, the following protocols are recommended. These methods are self-validating and designed to resolve the specific stereochemical challenges of this molecule.
Protocol A: High-Resolution HPLC for Isomer Separation
Purpose: To separate the cis- and trans- isomers of the cyclohexanol moiety.
-
Column: C18 High-pH Stable Column (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm). Note: High pH is required to suppress ionization of the amino-quinoline, improving peak shape.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% → 60% B (Linear gradient critical for isomer resolution)
-
15-20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (cyclohexyl ring contribution).
-
Acceptance Criteria: Resolution (
) between cis and trans isomers must be .
Protocol B: 2D-NOESY NMR for Stereochemical Assignment
Purpose: To definitively assign the 'cis' or 'trans' configuration of the reference standard.
-
Sample Prep: Dissolve 10 mg of the isolated isomer in DMSO-
. -
Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.
-
Analysis:
-
Trans-Isomer: Look for NOE correlations between the axial proton at C1 (cyclohexanol) and the axial protons at C3/C5. Strong axial-axial correlations indicate the hydroxyl group is equatorial (thermodynamically favored trans form).
-
Cis-Isomer: The proton at C1 will be equatorial, showing weaker or different NOE patterns with adjacent ring protons.
-
-
Validation: The CRM must show a single set of signals corresponding to the assigned geometry, with no visible minor isomer peaks in the 1H-NMR spectrum (Limit of Detection ~0.5%).
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Defines reporting thresholds and qualification requirements for intermediates and impurities. Link
-
US Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance. Provides standards for qNMR assays used in certifying reference materials. Link
-
Eder, J., et al. (2014). "Miransertib (ARQ 092), a Novel, Orally Available, Selective, and Potent AKT Inhibitor." Molecular Cancer Therapeutics, 13(11). (Contextual reference for amino-quinoline AKT inhibitor structures). Link
-
Yu, Y., et al. (2015).[1] "Discovery of ARQ 092, an Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor." ACS Medicinal Chemistry Letters, 6(10). (Describes the synthesis and stereochemistry of related cyclohexyl-amino-quinoline scaffolds). Link
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally related molecules, including aminoquinolines and cyclohexanol derivatives. It is imperative to treat this compound as potentially hazardous and to adhere to the precautionary measures outlined herein.[1][2]
Hazard Assessment: A Synthesis of Structural Analogs
The toxicological properties of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol have not been extensively documented. Therefore, a conservative approach to safety is warranted, based on the known hazards of its core components: the aminoquinoline moiety and the cyclohexanol group.
-
Aminoquinoline Core: The 4-aminoquinoline structure is recognized for its biological activity and potential toxicity.[1] Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[3][4] Aromatic amines, as a class, can be toxic and require careful handling to prevent exposure.[5]
-
Cyclohexanol Group: Cyclohexanol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation.[6][7][8]
Given these properties, it is prudent to assume that 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol may be harmful by ingestion, skin contact, and inhalation, and may cause irritation to the skin and eyes.[6][9][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize the risk of exposure during the handling of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol.[2] The following table outlines the recommended PPE for various laboratory procedures.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves, tested to EN 374.[2][11] | To prevent skin contact.[1] Gloves should be inspected for integrity before use and disposed of after handling the compound.[3] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A face shield should be used when there is a splash hazard.[2][12] | To protect against accidental splashes and airborne particles. |
| Skin and Body Protection | A standard laboratory coat. For larger quantities or when there is a significant risk of exposure, chemical-resistant clothing should be worn.[2][13] | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[2] | To prevent inhalation of potentially harmful aerosols or vapors. |
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and prevent contamination.
Preparation and Weighing
-
Engineering Controls : Ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are readily accessible.[2][12]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing : Conduct all weighing operations within the chemical fume hood. Use a spatula for transfers to minimize the creation of dust.[14] Avoid pouring the solid material.
-
Container Management : Keep the container of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol tightly closed when not in use to prevent spillage and exposure.[6][11][14]
Solution Preparation and Handling
-
Solvent Addition : When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[14]
-
Heating : If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of potentially harmful vapors.[14]
-
Transfers : Use appropriate tools, such as pipettes with disposable tips, for transferring solutions to minimize the risk of spills and contamination.
Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate the work area with a suitable solvent, followed by a cleaning solution.[14]
-
PPE Removal : Remove PPE in the correct order to avoid self-contamination: first gloves, then the lab coat, and finally eye protection.[14]
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE.[6][14] Do not eat, drink, or smoke in the laboratory area.[6][15]
The following diagram illustrates the procedural workflow for the safe handling of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol.
Caption: Procedural workflow for handling 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol.
Disposal Plan: Chemical Waste Management
Proper disposal of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[14] All waste materials containing this compound must be treated as hazardous waste.[2]
Waste Segregation and Collection
-
Solid Waste : Collect any unused or contaminated solid 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol in a dedicated, clearly labeled, and sealable container.[1] The container should be made of a material compatible with the chemical.
-
Liquid Waste : Collect unused solutions and rinseates in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials : Any items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, should be considered hazardous and collected in a separate, clearly labeled hazardous waste bag or container.[1]
Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol," and any associated hazard symbols.[14] Store these sealed containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for final disposal.[1] Provide them with all available information about the compound. The disposal of chemical waste containing such compounds often involves high-temperature incineration by a specialized facility.[1]
The following diagram outlines the logical steps for the safe disposal of waste generated from handling 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol.
Caption: Disposal workflow for 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[6] Seek immediate medical attention.[16]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with plenty of soap and water.[16][17] Seek medical attention if irritation persists.[18]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.[19]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6][7] Seek immediate medical attention.[16]
-
Spills : Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[20] For large spills, contact your institution's EHS department immediately.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (Source: Google Search)
- Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Labor
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (Source: Benchchem)
- Safety Data Sheet: Cyclohexanol. (Source: Carl ROTH)
- Safety Data Sheet: Cyclohexanol. (Source: Carl ROTH)
- Cyclohexanol - SAFETY DATA SHEET. (Source: Santa Cruz Biotechnology)
- CYCLOHEXANOL AR. (Source: Loba Chemie)
- Cyclohexanol - SAFETY DATA SHEET. (Source: Breckland Scientific)
- Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. (Source: Benchchem)
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Personal Protective Equipment | US EPA. (Source: US EPA)
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (Source: CDH Fine Chemical)
- Safety Data Sheet: quinoline. (Source: Chemos GmbH&Co.KG)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- QUINOLINE FOR SYNTHESIS. (Source: Loba Chemie)
- Personal Protective Equipment Selection Guide. (Source: University of Chicago)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific)
- Personal Protective Equipment (PPE) - CHEMM. (Source: CHEMM)
- OSHA Technical Manual (OTM)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- Disposal of Chemical Waste - Safety Office. (Source: University of Cambridge)
- Hazardous Substance Fact Sheet - NJ.gov. (Source: NJ.gov)
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)
- Chemical Waste | Environmental Health & Safety (EHS).
- Laboratory waste - | Staff Portal - Karolinska Institutet. (Source: Karolinska Institutet)
- SAFETY DATA SHEET - Tokyo Chemical Industry. (Source: Tokyo Chemical Industry)
- Quinoline - SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. research.arizona.edu [research.arizona.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. nj.gov [nj.gov]
- 20. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
